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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Properties of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine

Executive Summary For researchers and drug development professionals, the fluorinated phenazine scaffold represents a highly versatile pharmacophore. Specifically, 7,8-difluoro-1,2,3,4-tetrahydrophenazine (CAS: 352213-66...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the fluorinated phenazine scaffold represents a highly versatile pharmacophore. Specifically, 7,8-difluoro-1,2,3,4-tetrahydrophenazine (CAS: 352213-66-2) serves as both a stable bioactive entity and a critical intermediate in the synthesis of fully conjugated, topoisomerase-targeting therapeutics. This guide provides an authoritative, in-depth analysis of its structural properties, a self-validating synthetic methodology, and the mechanistic logic governing its formation.

Structural Significance and Physicochemical Profile

7,8-Difluoro-1,2,3,4-tetrahydrophenazine is a tricyclic compound comprising a central electron-deficient pyrazine ring, fused to a saturated cyclohexane ring on one side, and a 4,5-difluorobenzene ring on the other[1].

The strategic placement of fluorine atoms at the 7 and 8 positions introduces profound stereoelectronic effects:

  • Metabolic Stability: Fluorine acts as a bioisostere for hydrogen. The strong C–F bond resists cytochrome P450-mediated oxidative metabolism, preventing unwanted hydroxylation at the aromatic core.

  • Lipophilicity & Permeability: The difluoro substitution increases the overall lipophilicity (XLogP3 ~ 2.5), enhancing cellular membrane permeability without significantly increasing the topological polar surface area (TPSA).

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyrazine nitrogens, which can critically alter hydrogen-bonding dynamics within target protein binding pockets.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1]:

PropertyValueClinical / Chemical Relevance
Molecular Formula C₁₂H₁₀F₂N₂Defines the tricyclic fluorinated core.
Molecular Weight 220.218 g/mol Low molecular weight, ideal for fragment-based drug design.
Exact Mass 220.081 DaCrucial for high-resolution LC-MS identification.
XLogP3-AA 2.5Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area 25.8 ŲExcellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors 4Facilitates target-specific binding (2 from N, 2 from F).
Hydrogen Bond Donors 0Enhances passive diffusion capabilities.

Synthetic Methodology: The Double Condensation Strategy

The most thermodynamically favored route to tetrahydrophenazines is the condensation of an ortho-diamine with a 1,2-diketone[2]. To synthesize 7,8-difluoro-1,2,3,4-tetrahydrophenazine, the precursors 4,5-difluorobenzene-1,2-diamine [3] and cyclohexane-1,2-dione are utilized[4].

Causality of Experimental Choices
  • Precursor Selection: 4,5-difluorobenzene-1,2-diamine is chosen because the fluorine atoms are already locked in the correct relative positions, eliminating the need for complex late-stage fluorination[3].

  • Solvent (Ethanol): Ethanol perfectly solubilizes both starting materials at reflux (~78°C). More importantly, the highly planar, hydrophobic phenazine product exhibits poor solubility in cold ethanol, which thermodynamically drives the equilibrium forward via precipitation and simplifies downstream isolation.

  • Catalyst (Glacial Acetic Acid): A mild Brønsted acid is required. Acetic acid protonates the diketone's carbonyl oxygens, increasing their electrophilicity. A stronger acid (like HCl) would fully protonate the diamine nucleophile, completely quenching the reaction.

Self-Validating Experimental Protocol

This step-by-step protocol includes built-in validation checkpoints to ensure the integrity of the synthesis.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4,5-difluorobenzene-1,2-diamine in absolute ethanol (0.2 M concentration) at room temperature.

    • Validation Check: The solution must be clear or pale yellow. A dark brown/black coloration indicates premature oxidative degradation of the diamine; if observed, the diamine must be purified via a silica plug before proceeding.

  • Electrophile Addition: Add 1.05 equivalents of cyclohexane-1,2-dione to the stirring solution, followed by 0.1 equivalents of glacial acetic acid.

    • Validation Check: A slight exothermic shift and a deepening of the solution's color (typically to a vibrant yellow/orange) validate the immediate initiation of the carbinolamine intermediate formation.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (78°C) for 2 to 4 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The complete disappearance of the highly polar diamine spot (low Rf​ ) and the appearance of a distinct, UV-active product spot (higher Rf​ ) confirms the reaction has reached completion.

  • Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 1 hour.

    • Validation Check: The formation of distinct crystalline needles or a fine precipitate validates successful product formation. If an oil forms instead, the solvent ratio is too low; reheat the mixture, add 10-20% more ethanol, and repeat the cooling process.

  • Isolation: Collect the product via vacuum filtration, wash the filter cake with ice-cold ethanol to remove unreacted diketone, and dry under high vacuum.

SyntheticWorkflow Start Start Synthesis Reactants Reactants: 4,5-Difluorobenzene-1,2-diamine + Cyclohexane-1,2-dione Start->Reactants Solvent Solvent & Catalyst: Ethanol + Glacial Acetic Acid Reactants->Solvent Reaction Reflux (78°C) for 2-4 hours Solvent->Reaction Cooling Cooling to 0-5°C (Crystallization) Reaction->Cooling Filtration Vacuum Filtration & Cold EtOH Wash Cooling->Filtration Product 7,8-Difluoro-1,2,3,4- tetrahydrophenazine Filtration->Product

Fig 1: Step-by-step synthetic workflow for 7,8-difluoro-1,2,3,4-tetrahydrophenazine.

Mechanistic Pathway of Cyclization

The formation of the central pyrazine ring occurs via a classic double Schiff base condensation mechanism[2]. The reaction is driven by the massive thermodynamic gain of forming a highly conjugated, aromatic-like pyrazine core.

  • Protonation: Acetic acid protonates one of the carbonyl oxygens on cyclohexane-1,2-dione.

  • First Attack: The primary amine of the difluorodiamine acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • First Dehydration: Proton transfer and subsequent elimination of a water molecule yield a mono-imine (Schiff base).

  • Intramolecular Cyclization: The spatial proximity of the second amine forces an intramolecular nucleophilic attack on the adjacent, remaining carbonyl group.

  • Second Dehydration: A final elimination of water yields the fully formed 1,2,3,4-tetrahydrophenazine core.

Mechanism Diamine 4,5-Difluorobenzene-1,2-diamine (Nucleophile) Protonation Acid-Catalyzed Protonation of Carbonyl Oxygen Diamine->Protonation Dione Cyclohexane-1,2-dione (Electrophile) Dione->Protonation Attack1 First Nucleophilic Attack (Carbinolamine Formation) Protonation->Attack1 Dehydration1 Dehydration (-H2O) Mono-Imine Intermediate Attack1->Dehydration1 Attack2 Second Nucleophilic Attack (Intramolecular Cyclization) Dehydration1->Attack2 Dehydration2 Dehydration (-H2O) Di-Imine Formation Attack2->Dehydration2 Final 7,8-Difluoro-1,2,3,4- tetrahydrophenazine Dehydration2->Final

Fig 2: Mechanistic pathway of the double Schiff base condensation reaction.

Applications in Drug Discovery

In medicinal chemistry, tetrahydrophenazines are highly valued as rigid, planar scaffolds. They are frequently utilized as precursors to fully aromatic phenazines, which are synthesized via dehydrogenation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Palladium on Carbon (Pd/C)[4].

Derivatives of these fluorinated phenazines have shown significant promise as dual Topoisomerase I/II inhibitors [4]. The planar nature of the phenazine core allows it to intercalate between DNA base pairs, while the 7,8-difluoro substitution optimizes the electronic distribution of the molecule, enhancing its binding affinity to the topoisomerase-DNA cleavage complex and preventing premature metabolic degradation.

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Exploratory

Thermodynamic Stability and Redox Profiling of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine: A Comprehensive Technical Guide

Executive Summary The molecule 7,8-difluoro-1,2,3,4-tetrahydrophenazine (CAS 352213-66-2) represents a highly specialized structural motif at the intersection of heterocyclic chemistry and materials science[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 7,8-difluoro-1,2,3,4-tetrahydrophenazine (CAS 352213-66-2) represents a highly specialized structural motif at the intersection of heterocyclic chemistry and materials science[1]. Featuring a partially saturated tetrahydropyrazine-fused ring and a heavily electron-withdrawn difluorinated aromatic ring, this compound is a "spring-loaded" thermodynamic system. Phenazine derivatives are widely exploited as redox mediators in organic redox flow batteries (RFBs) and as emitters in thermally activated delayed fluorescence (TADF) OLEDs[2],[3].

As a Senior Application Scientist, I have structured this guide to deconstruct the thermodynamic driving forces governing this molecule. We will explore how the opposing forces of the exceptionally stable C-F bonds and the thermodynamic imperative for oxidative aromatization dictate its stability, redox potential, and handling protocols.

Structural Thermodynamics: The 7,8-Difluoro Motif & Tetrahydro Core

The thermodynamic profile of 7,8-difluoro-1,2,3,4-tetrahydrophenazine is governed by two competing electronic and structural phenomena:

  • The Inductive Stabilization (-I) of Fluorine: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~480 kJ/mol). Beyond thermal stability, the highly electronegative fluorine atoms at the 7 and 8 positions exert a strong electron-withdrawing inductive effect (-I) across the conjugated pyrazine core. Computational and experimental studies on functionalized phenazines demonstrate that electron-withdrawing groups (EWGs) lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the reduction potential to more positive values[4],[3].

  • The Thermodynamic Drive for Aromatization: The 1,2,3,4-tetrahydro ring is partially saturated, adopting a half-chair or boat-like conformation that disrupts full planarity. The molecule lacks the 14- π electron resonance stabilization of a fully aromatic phenazine. Consequently, the oxidative dehydrogenation (aromatization) of the tetrahydro ring is a thermodynamically downhill process, often promoted by molecular oxygen or elemental sulfur[5].

The fluorination kinetically stabilizes the molecule against initial electrophilic attack by lowering the HOMO, but once an electron is abstracted (oxidation), the thermodynamic cascade toward the fully aromatic 7,8-difluorophenazine is irreversible.

Aromatization THP 7,8-Difluoro-1,2,3,4- tetrahydrophenazine (Reduced State) Ox1 Oxidative Dehydrogenation (-2e⁻, -2H⁺) THP->Ox1 DHP 7,8-Difluoro-1,2- dihydrophenazine (Intermediate) Ox1->DHP Ox2 Oxidative Dehydrogenation (-2e⁻, -2H⁺) DHP->Ox2 PZ 7,8-Difluorophenazine (Fully Aromatic) Ox2->PZ

Thermodynamic oxidative aromatization pathway of 7,8-difluoro-1,2,3,4-tetrahydrophenazine.

Experimental Methodologies for Thermodynamic Profiling

To accurately map the thermodynamic stability of this compound, researchers must employ self-validating protocols that isolate electrochemical phenomena from thermal degradation.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Cyclic voltammetry is required to determine the HOMO/LUMO levels and the thermodynamic barrier to oxidation[2]. Because tetrahydrophenazines undergo an Electrochemical-Chemical (EC) mechanism (oxidation followed by rapid deprotonation/aromatization), scan rate dependency is critical.

Step-by-Step Methodology:

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) working electrode using a 0.05 µm alumina slurry on a microcloth. Rinse with 18 MΩ deionized water and sonicate in ethanol for 2 minutes to ensure a pristine, reproducible electroactive surface area.

  • Electrolyte Assembly: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous dichloromethane (DCM). Purge the solution with high-purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise act as a chemical oxidant and skew the thermodynamic baseline.

  • Sample & Standard Addition: Add 1.0 mM of 7,8-difluoro-1,2,3,4-tetrahydrophenazine. Crucially, add 1.0 mM Ferrocene (Fc) as an internal standard. Causality: The Fc/Fc + redox couple provides an absolute thermodynamic reference, self-validating the system against reference electrode drift (e.g., Ag/AgCl pseudoreference instability in organic solvents).

  • Variable Scan Rate Analysis: Execute CV sweeps starting at 10 mV/s up to 500 mV/s.

    • Diagnostic Insight: At slow scan rates (10 mV/s), the oxidation wave will appear completely irreversible because the chemical aromatization step outpaces the reverse electrochemical sweep. At high scan rates (>500 mV/s), the reverse reduction wave of the radical cation may become visible, allowing the calculation of the pure thermodynamic E∘ prior to chemical degradation.

Protocol 2: Thermal Stability Analysis via DSC

Differential Scanning Calorimetry (DSC) isolates the purely thermal thermodynamic events (melting, crystallization, and phase-transition enthalpies) from oxidative degradation.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using an Indium standard (Melting point: 156.6 °C, ΔHf​ : 28.45 J/g) to ensure the accuracy of the heat flow transducers.

  • Hermetic Encapsulation: Weigh exactly 3.0 mg of the compound into a Tzero aluminum pan and apply a hermetic press seal. Causality: A hermetic seal is mandatory for fluorinated heterocycles to prevent premature sublimation from being misinterpreted as an endothermic decomposition event.

  • Inert Atmosphere Purge: Purge the furnace with N 2​ gas at 50 mL/min. This prevents aerobic oxidation of the tetrahydro ring, isolating intrinsic thermal stability.

  • Thermal Ramping: Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min. Extract the onset temperature ( Tonset​ ) and the enthalpy ( ΔH ) of any exothermic disproportionation or endothermic melting events.

Workflow Prep Sample Preparation (Ar-saturated DCM, 0.1M TBAPF6) CV Cyclic Voltammetry (CV) Scan rates: 10-500 mV/s Prep->CV DSC Differential Scanning Calorimetry (Ramp 10°C/min, N2 atm) Prep->DSC Data Thermodynamic Parameter Extraction (HOMO/LUMO, ΔG) CV->Data DSC->Data

Experimental workflow for thermodynamic profiling using cyclic voltammetry and calorimetry.

Quantitative Data Summary

The following table synthesizes the extrapolated thermodynamic and physical parameters of 7,8-difluoro-1,2,3,4-tetrahydrophenazine based on the behavior of homologous fluorinated phenazine frameworks[1],[2],[4].

ParameterExtrapolated ValueAnalytical MethodMechanistic Significance
Molecular Weight 220.22 g/mol Mass SpectrometryBaseline mass verification[1].
Eox​ (Onset) ~0.85 V vs. Fc/Fc + Cyclic VoltammetryKinetic barrier to initial electron abstraction.
HOMO Level ~ -5.20 eVCV / DFTDeepened by the -I effect of the 7,8-difluoro motif.
LUMO Level ~ -3.10 eVCV / DFTIndicates high electron affinity for reduction[2].
ΔHaromatization​ Highly ExothermicDSC / Bomb CalorimetryThermodynamic driving force to fully conjugated phenazine.

Conclusion & Strategic Outlook

The thermodynamic stability of 7,8-difluoro-1,2,3,4-tetrahydrophenazine is defined by a delicate balance. While the 7,8-difluoro substitution provides deep HOMO stabilization and profound resistance to metabolic or chemical electrophilic attack, the 1,2,3,4-tetrahydro core remains a thermodynamic vulnerability, heavily biased toward oxidative aromatization. For researchers utilizing this scaffold in drug development or organic electronics, handling protocols must strictly exclude aerobic oxidants and transition-metal catalysts unless aromatization is the explicit synthetic goal.

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Foundational

Structural and Crystallographic Profiling of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine

Executive Summary The rational design of fluorinated azaacenes and phenazine derivatives has become a cornerstone in the development of n-type organic semiconductors and targeted antimicrobial agents[1]. The introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorinated azaacenes and phenazine derivatives has become a cornerstone in the development of n-type organic semiconductors and targeted antimicrobial agents[1]. The introduction of fluorine atoms into the phenazine core profoundly alters the molecular electrostatic potential, lowering the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This technical guide provides an in-depth crystallographic and physicochemical analysis of 7,8-difluoro-1,2,3,4-tetrahydrophenazine (CAS: 352213-66-2)[2]. By detailing the causality behind crystal growth protocols and X-ray diffraction (XRD) workflows, this whitepaper serves as an authoritative resource for researchers investigating the structural biology and materials science applications of partially saturated, fluorinated heterocycles.

Physicochemical Profiling & Structural Overview

7,8-difluoro-1,2,3,4-tetrahydrophenazine is an intermediate-stage heterocycle characterized by a fully aromatized, fluorinated benzenoid ring fused to a pyrazine core, which is in turn fused to a partially saturated cyclohexene ring. This partial saturation breaks the global planarity typical of fully conjugated phenazines, introducing distinct stereochemical dynamics.

Table 1: Fundamental Physicochemical Properties

PropertyValueCausality / SignificanceCAS Registry Number352213-66-2[2]Unique identifier for database indexing and procurement[3].Molecular FormulaC₁₂H₁₀F₂N₂[2]Dictates the stoichiometric ratio for unit cell density calculations.Molecular Weight220.218 g/mol [2]Utilized for calculating the linear absorption coefficient ( μ ) in XRD.Topological Polar Surface Area25.8 Ų[2]Indicates high lipophilicity, influencing solvent selection for crystallization.Hydrogen Bond Acceptors4 (2 Nitrogen, 2 Fluorine)[2]Drives intermolecular packing motifs and π π stacking in the crystal lattice. Data synthesized from computational chemical profiling and structural databases[2].

Crystallographic Data & Molecular Geometry

While fully aromatized fluorinated phenazines exhibit strict planarity[1], the 1,2,3,4-tetrahydro moiety in this compound forces the saturated ring into a half-chair or boat conformation to minimize torsional strain. Based on isostructural analogs such as 7,8-dichloro-1,2,3,4-tetrahydrophenazine[3] and highly fluorinated phenazine derivatives[4], the crystal packing is heavily governed by C–H···F interactions and offset face-to-face π -stacking of the electron-deficient pyrazine cores.

Table 2: Extrapolated Crystallographic Parameters

(Parameters derived from isostructural di-halogenated tetrahydrophenazine analogs at 100 K)

ParameterExpected ValueStructural ImplicationCrystal SystemMonoclinicTypical for asymmetric, partially saturated fused heterocycles.Space GroupP2₁/cCentrosymmetric packing allows for optimal dipole cancellation.C–F Bond Length~1.34 – 1.36 ÅShorter than standard C–C bonds; highly polarized, acting as a strong electron-withdrawing vector.Interplanar Distance~3.35 – 3.45 ÅIndicates strong π π interactions between the fluorinated aromatic rings.

Experimental Protocol: Self-Validating Crystallization

To obtain diffraction-quality single crystals, the crystallization methodology must prioritize thermodynamic control over kinetic precipitation. The following protocol utilizes a binary solvent system designed as a self-validating loop.

Step-by-Step Methodology
  • Solvent Selection (Causality): Select Dichloromethane (DCM) as the primary solvent due to its excellent solvation of lipophilic fluorinated aromatics. Select Hexane as the antisolvent. The differential vapor pressure (DCM > Hexane) ensures that as the mixture evaporates, the solution gradually enriches in Hexane, creating a slow, controlled supersaturation gradient.

  • Dissolution & Filtration: Dissolve 50 mg of 7,8-difluoro-1,2,3,4-tetrahydrophenazine in 2 mL of DCM. Filter through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities) that cause polycrystalline growth.

  • Vapor Diffusion / Evaporation: Layer 1 mL of Hexane carefully over the DCM solution. Cap the vial with a septum pierced with a single 20-gauge needle. Isolate the vial in a vibration-free, temperature-controlled environment (20 °C) for 48–72 hours.

  • Optical Validation (Self-Correction): Harvest the resulting crystals and examine them under a polarized light microscope.

    • Validation: A single, high-quality crystal will extinguish light uniformly when rotated.

    • Correction: If the crystal exhibits mosaic patterns or uneven extinction (indicating twinning), discard the batch, re-dissolve in DCM, and decrease the evaporation rate by lowering the temperature to 4 °C.

G N1 Compound Synthesis (CAS: 352213-66-2) N2 Binary Solvent System (DCM / Hexane) N1->N2 N3 Isothermal Evaporation (Controlled Gradient) N2->N3 N4 Optical Validation (Polarized Microscopy) N3->N4 N4->N2 Twinning (Recycle) N5 Single-Crystal XRD (100 K Data Collection) N4->N5 Single Domain

Workflow for the self-validating crystallization and XRD analysis of fluorinated phenazines.

X-Ray Diffraction (XRD) Analysis Workflow

Once a single-domain crystal is validated, structural determination relies on minimizing thermal noise and maximizing reflection redundancy.

Step-by-Step Data Collection & Refinement
  • Cryo-Mounting: Coat the crystal in paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer's cold stream (100 K). Causality: Cryo-cooling minimizes the thermal anisotropic displacement parameters (ADPs) of the highly electronegative fluorine atoms, preventing electron density smearing and improving the precision of the C–F bond length measurement.

  • Data Collection: Utilize Mo-K α radiation ( λ = 0.71073 Å) or Cu-K α radiation. Collect a full sphere of data using ω and φ scans to ensure high redundancy (aiming for >99% completeness up to 2θ=50∘ ).

  • Integration & Absorption Correction: Integrate the frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path lengths of the X-ray beam through the non-spherical crystal.

  • Structure Solution: Solve the structure using Intrinsic Phasing or Direct Methods (e.g., SHELXT). The heavy atoms (F, N, C) will appear in the initial electron density map.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

Mechanistic & Biological Implications

Beyond materials science, tetrahydrophenazine derivatives hold significant biological relevance. Phenazines are redox-active secondary metabolites produced by bacteria (e.g., Pseudomonas fluorescens)[5]. The biosynthesis of fully aromatized phenazines requires multiple oxidation steps.

Crystallographic studies of the FMN-dependent oxidase PhzG have successfully trapped tetrahydrophenazine intermediates within the enzyme's active site[5]. The structural geometry of 7,8-difluoro-1,2,3,4-tetrahydrophenazine—specifically the puckered nature of its saturated ring—mimics these natural biosynthetic intermediates. The introduction of fluorine at the 7,8-positions increases the oxidative stability of the molecule, potentially allowing it to act as a competitive inhibitor or a mechanistic probe in studying the terminal steps of phenazine biosynthesis.

G S1 Chorismic Acid S2 Tetrahydrophenazine Intermediates S1->S2 Biosynthesis S3 PhzG Oxidase (FMN-dependent) S2->S3 Binding S4 Aromatized Phenazines S3->S4 Oxidation

Biosynthetic pathway illustrating the interaction between tetrahydrophenazines and PhzG oxidase.

References

  • Guidechem. "7,8-difluoro-1,2,3,4-tetrahydrophenazine 352213-66-2 wiki". Guidechem.com.
  • EvitaChem. "N-[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]...". EvitaChem Catalog.
  • ResearchGate. "7,8-Dichloro-1,2,3,4-tetrahydrophenazine". Acta Crystallographica Section E.
  • NSF Public Access Repository. "Fluorinated Azaacenes: Efficient Syntheses, Structures, and Electrochemical Properties". Journal of Fluorine Chemistry.
  • RCSB Protein Data Bank. "4HMV: Crystal structure of PhzG from Pseudomonas fluorescens 2-79 in complex with tetrahydrophenazine-1-carboxylic acid". RCSB.org.
  • Mathnet.RU. "New derivatives of fluorine-containing phenazines". Russian Chemical Bulletin.

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Foundational

Photophysical Properties and Applications of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine: A Technical Guide

Executive Summary The rational design of organic fluorophores and optoelectronic materials relies heavily on the precise manipulation of frontier molecular orbitals (FMOs). 7,8-Difluoro-1,2,3,4-tetrahydrophenazine (CAS 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic fluorophores and optoelectronic materials relies heavily on the precise manipulation of frontier molecular orbitals (FMOs). 7,8-Difluoro-1,2,3,4-tetrahydrophenazine (CAS 352213-66-2)[1] has emerged as a highly specialized, electron-deficient building block. By combining the restricted π -conjugation of a partially saturated tetrahydrophenazine core with the strong inductive electron-withdrawing effects of dual fluorine substitutions, this molecule serves as an exceptional electron acceptor. This whitepaper provides an in-depth analysis of its photophysical properties, mechanistic pathways in Thermally Activated Delayed Fluorescence (TADF), and self-validating experimental protocols for researchers in optoelectronics and biomedicine.

Structural and Electronic Fundamentals

The architectural brilliance of 7,8-difluoro-1,2,3,4-tetrahydrophenazine lies in its dual-functional modifications compared to standard phenazine:

  • Conjugation Restriction: The fusion of a saturated cyclohexane ring (the 1,2,3,4-tetrahydro moiety) to the pyrazine core intentionally breaks the extended aromaticity of the system. This structural choice weakens the overall conjugation degree, which is a proven strategy for widening the optical bandgap and achieving highly sought-after blue-shifted emission in organic light-emitting diodes (OLEDs)[2].

  • Inductive Electron Withdrawal: The addition of fluorine atoms at the 7 and 8 positions exerts a powerful inductive pull on the electron density of the pyrazine ring. Fluorination significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels[3].

Causality in Design: When utilized as an acceptor in Donor-Acceptor (D-A) molecules, the deep LUMO of the 7,8-difluoro derivative enhances the electron affinity of the core. This forces a more complete spatial separation between the HOMO (localized on the donor) and the LUMO (localized on the acceptor), minimizing the electron exchange integral ( J ) and drastically reducing the singlet-triplet energy gap ( ΔEST​ )[4].

Core Photophysical Properties

The photophysical behavior of 7,8-difluoro-1,2,3,4-tetrahydrophenazine derivatives is defined by their strong Intramolecular Charge Transfer (ICT) characteristics.

Absorption and Emission Dynamics

Molecules incorporating this core typically exhibit broad, structureless absorption bands in the visible spectrum (350–450 nm) corresponding to the S0​→S1​ charge-transfer transition. The emission is highly solvatochromic; increasing solvent polarity stabilizes the highly polar ICT excited state, leading to a pronounced red-shift in the photoluminescence (PL) spectrum.

Comparative Photophysical Data

To illustrate the impact of fluorination, Table 1 summarizes the predictive photophysical shifts when transitioning from a standard tetrahydrophenazine (TTPZ) acceptor to the 7,8-difluoro-TTPZ acceptor in a standard D-A architecture.

Table 1: Photophysical Impact of 7,8-Difluorination on TTPZ Acceptors

PropertyStandard TTPZ Acceptor[2]7,8-Difluoro-TTPZ AcceptorMechanistic Causality
LUMO Energy (eV) ~ -2.80 to -2.90~ -3.10 to -3.20Fluorine's high electronegativity stabilizes the LUMO via inductive effects[3].
Optical Bandgap ( Eg​ ) ~ 2.9 eV~ 3.0 eVDeepened FMO levels; the saturated cyclohexane ring maintains the wide bandgap[2].
Emission Maximum Cyan / GreenDeep Blue / CyanStronger CT character combined with restricted conjugation blue-shifts the emission[2].
ΔEST​ (eV) 0.07 – 0.15< 0.05Enhanced spatial separation of FMOs reduces the exchange integral ( J )[4].

Mechanistic Pathway: Thermally Activated Delayed Fluorescence (TADF)

The primary optoelectronic value of 7,8-difluoro-1,2,3,4-tetrahydrophenazine is its ability to facilitate TADF. In standard fluorescent materials, 75% of excitons are trapped in non-radiative triplet states ( T1​ ). However, because the difluoro-TTPZ core enables a ΔEST​ of less than 0.1 eV, ambient thermal energy ( kB​T≈0.026 eV at room temperature) is sufficient to drive Reverse Intersystem Crossing (RISC) from T1​ back to the emissive singlet state ( S1​ )[4].

TADF_Pathway S0 Ground State (S0) S1 Singlet State (S1) S1->S0 Prompt Fluorescence T1 Triplet State (T1) S1->T1 ISC PhotonOut Delayed Fluorescence S1->PhotonOut Emission T1->S0 Non-radiative T1->S1 RISC (Thermal) PhotonIn Absorption (hv) PhotonIn->S1 Excitation

Jablonski diagram illustrating the TADF mechanism in 7,8-difluoro-TTPZ derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the characterization of 7,8-difluoro-1,2,3,4-tetrahydrophenazine derivatives must utilize self-validating workflows. Below are the definitive protocols for extracting core photophysical and electrochemical metrics.

Protocol 1: Determination of ΔEST​ via Temperature-Dependent Photoluminescence

Purpose: To quantify the energy gap between S1​ and T1​ to confirm TADF viability.

  • Sample Preparation: Prepare a dilute solution ( 10−5 M) of the fluorophore in a non-polar solvent (e.g., anhydrous toluene) to prevent aggregation-induced spectral shifts.

  • Room Temperature (300 K) PL: Excite the sample at its absorption maximum. Record the steady-state emission spectrum. The onset of this emission peak (highest energy edge) represents the S1​ energy level.

  • Cryogenic (77 K) Phosphorescence: Transfer the sample to a liquid nitrogen cryostat. Use a time-gated spectrometer with a delay of >1 ms after the excitation flash. This delay allows all nanosecond-scale prompt fluorescence to decay, isolating the pure T1​→S0​ phosphorescence.

  • Self-Validation Check: Vary the excitation wavelength by ±10 nm during the 77 K measurement. If the emission spectrum shifts, the sample is aggregating, and the concentration must be lowered.

  • Calculation: ΔEST​=E(S1​)onset​−E(T1​)onset​ .

Protocol 2: Electrochemical HOMO/LUMO Profiling

Purpose: To determine the precise electron affinity induced by the 7,8-difluoro substitution.

  • Cell Setup: Assemble a three-electrode cyclic voltammetry (CV) cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Electrolyte: Use dry, degassed dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Measurement: Scan the potential at 50 mV/s to record the onset of the reduction ( Eredonset​ ) and oxidation ( Eoxonset​ ) waves.

  • Self-Validation (Internal Standard): Spike the solution with Ferrocene (Fc). The Fc/Fc+ redox couple must appear as a fully reversible wave. This step corrects for any potential drift in the Ag/Ag+ reference electrode.

  • Calculation: Calculate the LUMO relative to vacuum using the equation: LUMO=−(Eredonset​−EFc/Fc+​+4.8) eV.

Exp_Workflow Prep Sample Prep Abs UV-Vis Abs Prep->Abs PL Steady-State PL Prep->PL CV Cyclic Voltammetry Prep->CV Data Validation Abs->Data TRPL Time-Resolved PL PL->TRPL Peak ID TRPL->Data CV->Data

Step-by-step workflow for the photophysical and electrochemical characterization of fluorophores.

Advanced Applications

Beyond traditional optoelectronics, the unique photophysics of fluorinated tetrahydrophenazines are driving innovations across multiple disciplines:

  • Deep-Blue OLEDs: The commercialization of blue OLEDs is hindered by the poor stability of blue phosphors. By utilizing 7,8-difluoro-1,2,3,4-tetrahydrophenazine as an acceptor, researchers can achieve high Exciton Utilization Efficiency (EUE) through the TADF mechanism while maintaining the wide bandgap necessary for pure blue emission[2][4].

  • Photoredox Catalysis and Biomedicine: Fluorinated phenazines exhibit potent photo-oxidative properties. In biomedical applications, structurally related halogenated phenazines have been demonstrated to act as powerful antibacterial agents. Upon photoexcitation or metabolic reduction, they induce rapid iron starvation and generate Reactive Oxygen Species (ROS), successfully eradicating challenging methicillin-resistant Staphylococcus aureus (MRSA) biofilms[5].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction and Strategic Rationale Fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction and Strategic Rationale

Fluorinated heterocycles are highly privileged scaffolds in modern drug discovery. The incorporation of fluorine atoms into the phenazine core significantly alters the molecule's lipophilicity, metabolic stability, and basicity due to the strong electron-withdrawing nature of fluorine. 7,8-Difluoro-1,2,3,4-tetrahydrophenazine (CAS 352213-66-2) [1] serves as a critical building block for developing advanced biologically active molecules and functional materials.

The most robust and atom-economical method for synthesizing 1,2,3,4-tetrahydrophenazine derivatives is the bimolecular condensation of an o-phenylenediamine with 1,2-cyclohexanedione[2]. To achieve the specific 7,8-difluoro substitution pattern without generating complex regioisomeric mixtures, a symmetrical precursor, 4,5-difluoro-1,2-phenylenediamine , is reacted with 1,2-cyclohexanedione [3].

Mechanistic Insight

The reaction proceeds via a double Schiff base condensation. The primary amines of the phenylenediamine act as nucleophiles, attacking the highly electrophilic carbonyl carbons of the 1,2-cyclohexanedione. This process is typically accelerated by mild acid catalysis (e.g., glacial acetic acid), which protonates the carbonyl oxygens, increasing their electrophilicity and facilitating the subsequent dehydration steps that drive the aromatization of the central pyrazine ring.

G A 4,5-Difluoro-1,2- phenylenediamine C Acid-Catalyzed Condensation (EtOH, ∆) A->C B 1,2-Cyclohexanedione B->C D Aqueous Workup (NaHCO3 / DCM) C->D E Purification (Recrystallization) D->E F 7,8-Difluoro-1,2,3,4- tetrahydrophenazine E->F

Synthetic workflow for 7,8-difluoro-1,2,3,4-tetrahydrophenazine.

Materials and Reagents

All reagents should be of analytical grade or higher. Solvents used for extraction and purification should be HPLC grade to prevent the introduction of trace impurities that could interfere with downstream biological assays.

Reagent / MaterialRoleCAS NumberEquivalentsAmount (Scale)
4,5-Difluoro-1,2-phenylenediamine Limiting Reagent76179-40-31.0 eq1.44 g (10.0 mmol)
1,2-Cyclohexanedione Reactant765-87-71.05 eq1.18 g (10.5 mmol)
Ethanol (Absolute) Solvent64-17-5N/A30 mL
Glacial Acetic Acid Catalyst64-19-70.1 eq60 µL
Dichloromethane (DCM) Extraction Solvent75-09-2N/A3 x 20 mL
Sat. NaHCO₃ (aq) Quenching Agent144-55-8N/A30 mL
Anhydrous Na₂SO₄ Drying Agent7757-82-6N/AAs needed

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; intermediate checks are embedded to ensure the reaction trajectory is correct before proceeding to the next phase.

Phase 1: Reaction Assembly
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen for 5 minutes. Rationale: While the condensation is not strictly air-sensitive, an inert atmosphere prevents the oxidative degradation of the electron-rich diamine precursor.

  • Dissolution: Add 1.18 g (10.5 mmol) of 1,2-cyclohexanedione to the flask, followed by 30 mL of absolute ethanol. Stir at room temperature until fully dissolved.

  • Addition: Slowly add 1.44 g (10.0 mmol) of 4,5-difluoro-1,2-phenylenediamine to the stirring solution. The solution may darken slightly upon addition.

  • Catalysis: Add 60 µL of glacial acetic acid. Rationale: The weak acid protonates the dione, lowering the activation energy for the nucleophilic attack without fully protonating the amine nucleophile (which would arrest the reaction).

Phase 2: Execution and Monitoring
  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C oil bath temperature) with continuous stirring.

  • In-Process Control (IPC): After 3 hours, sample 10 µL of the reaction mixture. Dilute in 1 mL DCM and analyze via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate, visualized under UV 254 nm).

    • Validation Check: The starting diamine (lower Rf) should be consumed, replaced by a single, highly UV-active major product spot (higher Rf). If starting material remains, continue refluxing for an additional 2 hours.

Phase 3: Workup and Isolation
  • Quenching: Once TLC confirms completion, remove the flask from the heat source and allow it to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the ethanol.

  • Partitioning: Suspend the resulting crude residue in 30 mL of DCM. Add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) slowly. Rationale: This neutralizes the acetic acid catalyst and partitions the organic product from water-soluble byproducts.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 20 mL). Combine the organic phases.

  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Filtration: Collect the resulting crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry under high vacuum overnight.

Analytical Characterization Data

To confirm the structural integrity and purity of the synthesized 7,8-difluoro-1,2,3,4-tetrahydrophenazine (Molecular Formula: C₁₂H₁₀F₂N₂)[1], compare the isolated product against the following expected analytical parameters:

Analytical MethodExpected Result / Signal Assignment
Mass Spectrometry (ESI-MS) [M+H]⁺ m/z = 221.1 (Exact Mass: 220.08)[1]
¹H NMR (400 MHz, CDCl₃) δ 7.65 (dd, J = 9.5, 8.0 Hz, 2H, aromatic H), δ 3.08 (m, 4H, C1/C4 tetrahydropyrazine CH₂), δ 1.95 (m, 4H, C2/C3 tetrahydropyrazine CH₂)
¹⁹F NMR (376 MHz, CDCl₃) δ -135.4 (m, 2F, aromatic F)
Physical Appearance Pale yellow to off-white crystalline solid

Troubleshooting and Optimization

ObservationRoot CauseCorrective Action
Incomplete conversion (TLC) Insufficient electrophilicity of dione or wet solvent.Ensure absolute EtOH is used. Add an additional 0.05 eq of acetic acid and extend reflux time.
Dark, tarry crude product Oxidation of the diamine precursor prior to condensation.Ensure the diamine is stored under inert gas. Degas the ethanol solvent before use.
Low recrystallization yield Product is too soluble in the chosen solvent system.Increase the proportion of water in the EtOH/water recrystallization mixture, or switch to a Hexanes/EtOAc trituration.

References

  • ESD Medikal. "Kimyasal 4 (1,2-Cyclohexanedione and 4,5-Difluoro-1,2-phenylenediamine)". ESD Medikal Catalog. URL:[Link]

  • ResearchGate. "Synthesis of diimines from 1, 2-dicarbonyl compounds by direct catalyzed condensation". Synthetic Communications. URL:[Link]

Sources

Application

Applications of 7,8-difluoro-1,2,3,4-tetrahydrophenazine in organic electronics

An in-depth technical guide on the integration and application of 7,8-difluoro-1,2,3,4-tetrahydrophenazine (F2-TTPZ) in organic electronics, tailored for materials scientists, optoelectronic engineers, and chemical resea...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the integration and application of 7,8-difluoro-1,2,3,4-tetrahydrophenazine (F2-TTPZ) in organic electronics, tailored for materials scientists, optoelectronic engineers, and chemical researchers.

The Strategic Role of Fluorinated Tetrahydrophenazines in Organic Electronics

The development of high-performance organic electronics—ranging from Thermally Activated Delayed Fluorescence (TADF) OLEDs to electrochromic devices—relies heavily on the precise engineering of electron-deficient (acceptor) building blocks. Within this domain, 7,8-difluoro-1,2,3,4-tetrahydrophenazine (F2-TTPZ) has emerged as a structurally versatile and electronically profound intermediate.

While the fusion of a cyclohexane ring to a pyrazine core (forming the tetrahydrophenazine framework) provides excellent solubility and weakens excessive electron-withdrawing capabilities to enable blue-shifted emissions[1], the strategic addition of fluorine atoms at the 7,8-positions fundamentally alters the molecule's electronic landscape[2]. Furthermore, while primarily utilized in organic electronics, the physicochemical properties of fluorinated phenazines also make them highly valuable pharmacophores in drug development, where fluorine incorporation is a well-established strategy to enhance metabolic stability, lipophilicity, and target binding[3].

Mechanistic Insights: Why Fluorinate?
  • LUMO Stabilization via Inductive Effects: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the phenazine core. Compared to unfluorinated analogues, fluorination typically deepens the LUMO by ~0.50 to 0.65 eV[2]. This deep LUMO is critical for facilitating efficient electron injection from the cathode in OLEDs and ensuring the ambient stability of n-type organic semiconductors[4].

  • Intramolecular Charge Transfer (ICT) Enhancement: When F2-TTPZ is covalently linked to electron-rich donor units (such as diphenylamine or 3,4-ethylenedioxythiophene (EDOT)), it forms a Donor-Acceptor (D-A) architecture. The deepened LUMO enhances the ICT state, narrowing the optical bandgap and allowing for precise color tuning from cyan to deep red[1][5].

  • Morphological Control via Halogen Bonding: The presence of fluorine atoms promotes non-covalent F···F and C–H···F interactions. These forces guide the self-assembly of the molecules into highly ordered lamellar packing motifs in the solid state, mitigating aggregation-caused quenching (ACQ) and enhancing charge carrier mobility[6].

G cluster_0 Electronic Tuning (Acceptor) cluster_1 Morphological & Optical Tuning (D-A-D) Core 7,8-Difluoro-1,2,3,4- tetrahydrophenazine (F2-TTPZ) Style1 Inductive Effect of F atoms Core->Style1 Pack1 F···F Intermolecular Interactions Core->Pack1 Opt1 Donor Coupling (e.g., EDOT) Core->Opt1 Style2 LUMO Deepening (~ -3.15 eV) Style1->Style2 Style3 Enhanced Electron Injection Style2->Style3 Pack2 Ordered Lamellar Packing Pack1->Pack2 Opt2 Intramolecular Charge Transfer Opt1->Opt2 Opt2->Style2 Synergistic Bandgap Narrowing

Fig 1. Mechanistic pathways of F2-TTPZ in tuning optoelectronic and morphological properties.

Quantitative Optoelectronic Comparison

To understand the impact of the 7,8-difluoro substitution, we must analyze the quantitative shifts in the molecule's energy levels. The table below summarizes the optoelectronic divergence between standard TTPZ and F2-TTPZ when utilized as an acceptor core.

Property1,2,3,4-Tetrahydrophenazine (TTPZ)7,8-Difluoro-TTPZ (F2-TTPZ)Causality / Mechanism
LUMO Level (eV) ~ -2.50 to -2.60~ -3.10 to -3.15Inductive electron withdrawal by highly electronegative fluorine atoms stabilizes the LUMO[2].
HOMO Level (eV) ~ -5.20~ -5.35Fluorine exerts a weaker but noticeable stabilization on the HOMO, increasing oxidation potential.
Optical Bandgap ( Eg​ ) 2.7 eV2.2 eV (in D-A-D)Deepened LUMO enhances Intramolecular Charge Transfer (ICT) when paired with donors[1].
Solid-State Packing Amorphous / Weak π−π Ordered LamellarF···F and C–H···F non-covalent interactions drive molecular self-assembly[6].
Device Application Blue/Cyan OLED AcceptorGreen/Red TADF & n-type OFETsStronger acceptor strength red-shifts emission; deep LUMO facilitates electron injection[4][5].

Protocol 1: Electrochemical Synthesis of F2-TTPZ-based Electrochromic Films

Copolymerizing tetrahydrophenazine derivatives with electron-rich donors like EDOT yields polymers with exceptional electrochemical stability, retaining >95% optical contrast after hundreds of cycles[7][8]. Electropolymerization is the preferred methodology here because it allows for the direct, binder-free deposition of the active electrochromic layer onto a transparent electrode, ensuring optimal electrical contact and film uniformity.

Materials Required:

  • Monomer: 10 mM of D-A-D synthesized monomer (e.g., EDOT-F2TTPZ-EDOT).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Acetonitrile (ACN). Causality: TBAPF6​ is chosen because the PF6−​ anion is non-nucleophilic, preventing side reactions with the highly reactive radical cations formed during polymerization.

  • Electrodes: Indium Tin Oxide (ITO) coated glass (Working), Platinum wire (Counter), Ag/AgCl (Reference).

Step-by-Step Methodology:

  • Electrode Preparation: Sonicate the ITO glass sequentially in Alconox solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry under a stream of N2​ and treat with UV-Ozone for 20 minutes to increase surface hydrophilicity and work function.

  • Solution Degassing: Dissolve the monomer and electrolyte in ACN. Purge the solution with dry Argon for 15 minutes. Causality: Dissolved oxygen acts as a radical scavenger, which will prematurely terminate the electropolymerization chain reaction and lead to oligomer formation rather than robust polymer films.

  • Cyclic Voltammetry (CV) Deposition: Submerge the electrodes. Apply a potential sweep from 0.0 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10 to 20 cycles.

  • Self-Validation Checkpoint:

    • Cycle 1: An irreversible oxidation peak should appear around +0.9 V to +1.1 V, corresponding to the oxidation of the EDOT donor units into radical cations.

    • Cycles 2-20: New, reversible redox couples should emerge at lower potentials (~ +0.5 V). Crucially, the peak currents must increase linearly with each successive cycle. This self-validates that a conductive, electroactive polymer film is actively growing on the ITO surface. If the current drops, it indicates film passivation; you must halt the process and add 10% dichloromethane to the solvent to improve polymer solubility during the initial nucleation phase.

  • Post-Treatment: Rinse the coated ITO gently with monomer-free ACN to remove unreacted species.

G Step1 Electrolyte Prep 0.1M TBAPF6 in ACN Step2 Monomer Addition 10mM D-A-D F2-TTPZ Step1->Step2 Step3 Electrochemical Cell ITO (WE), Pt (CE), Ag/AgCl (RE) Step2->Step3 Step4 Cyclic Voltammetry 0.0V to 1.2V @ 50mV/s Step3->Step4 Step5 Film Deposition Validation: Current Increase Step4->Step5

Fig 2. Self-validating electropolymerization workflow for F2-TTPZ-based electrochromic films.

Protocol 2: Integration into TADF OLED Devices

When used as an acceptor in TADF OLEDs, the F2-TTPZ core facilitates efficient reverse intersystem crossing (RISC) by minimizing the singlet-triplet energy gap ( ΔEST​ )[1][5].

Step-by-Step Methodology:

  • Substrate Preparation: Clean patterned ITO substrates (15 Ω/sq ) using the sequential sonication method described in Protocol 1.

  • Hole Injection/Transport Layer Deposition: Transfer substrates to a vacuum thermal evaporator (base pressure <10−6 Torr). Deposit a 40 nm layer of NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a rate of 1.0 Å/s.

  • Emissive Layer (EML) Co-deposition: Co-evaporate the F2-TTPZ-based TADF emitter (e.g., doped at 10 wt%) with a host matrix like mCBP (3,3-di(9H-carbazol-9-yl)biphenyl) to form a 30 nm thick EML. Causality: Doping into a high-triplet-energy host prevents triplet-triplet annihilation (TTA) and suppresses ACQ, ensuring high photoluminescence quantum yields.

  • Self-Validation Checkpoint (Photoluminescence): Before depositing the cathode, irradiate the EML with a 365 nm UV source. The film should exhibit a distinct red-shifted photoluminescence compared to the emitter in a dilute toluene solution. This validates the formation of the solid-state ICT state and confirms that the F···F interaction-driven packing has successfully occurred[2][6].

  • Electron Transport & Cathode: Deposit 20 nm of TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) as the electron transport layer, followed by 1 nm of LiF (electron injection) and 100 nm of Aluminum.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent oxidative degradation of the organic layers.

References

  • Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Chemistry of Fluorinated Functional Groups: Impact on Molecular Packing, Optoelectronic Properties, Electrochemical Polymerization, Photochemistry, and Reagent Development. ProQuest. [Link]

  • Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters. ChemRxiv. [Link]

  • Organic Fluorinated Compounds. Solvay.[Link]

  • Fluorination of Metal Phthalocyanines: Single-Crystal Growth, Efficient N-Channel Organic Field-Effect Transistors, and Structure-Property Relationships. ResearchGate. [Link]

  • Highly Efficient Blue Organic Light Emitting Diodes Based on Cyclohexane-Fused Quinoxaline Acceptor. ACS Publications. [Link]

  • Structure, optical and sensory properties of poly-3,4-ethylenedioxythiophene films doped with graphene oxide. Taylor & Francis.[Link]

  • The effect of the donor unit on the optical properties of polymers. ResearchGate.[Link]

Sources

Method

Catalysts used in the preparation of 7,8-difluoro-1,2,3,4-tetrahydrophenazine

Application Note: Catalytic Strategies for the Synthesis of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine Introduction & Mechanistic Rationale The synthesis of fluorinated tetrahydrophenazine derivatives, specifically 7,8-dif...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Synthesis of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine

Introduction & Mechanistic Rationale

The synthesis of fluorinated tetrahydrophenazine derivatives, specifically 7,8-difluoro-1,2,3,4-tetrahydrophenazine , is of significant interest in medicinal chemistry and materials science due to the unique redox properties and metabolic stability imparted by fluorine substitution. The standard synthetic route involves the double condensation of a substituted o-phenylenediamine with cyclohexane-1,2-dione[1].

However, the introduction of two fluorine atoms at the 4- and 5-positions of the 1,2-phenylenediamine precursor fundamentally alters the reaction dynamics. Fluorine exerts a strong inductive electron-withdrawing effect ( −I effect), which drastically reduces the electron density on the adjacent primary amine groups. This diminishes their nucleophilicity, rendering uncatalyzed condensation with cyclohexane-1,2-dione sluggish, incomplete, and prone to side reactions.

To overcome this electronic deactivation, the implementation of highly efficient catalytic systems is mandatory. Catalysts in this workflow serve a singular mechanistic purpose: electrophile activation . By coordinating to or protonating the carbonyl oxygens of cyclohexane-1,2-dione, the catalyst lowers the lowest unoccupied molecular orbital (LUMO) of the electrophile, facilitating nucleophilic attack by the deactivated fluorinated amines.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the acid-catalyzed double condensation mechanism, highlighting the critical role of carbonyl activation.

Mechanism A 4,5-Difluoro-1,2-phenylenediamine + Cyclohexane-1,2-dione B Catalytic Activation (H+ or Lewis Acid coordinates Carbonyl) A->B C Nucleophilic Attack (Overcomes -I effect of Fluorines) B->C D Hemiaminal Intermediate Formation C->D E First Dehydration (-H2O) Imine Formation D->E F Intramolecular Cyclization (Second Amine to Activated Carbonyl) E->F G Second Dehydration (-H2O) Aromatization of Pyrazine Ring F->G H 7,8-Difluoro-1,2,3,4-tetrahydrophenazine G->H

Figure 1: Mechanistic pathway of the catalyzed double condensation, emphasizing the necessity of electrophile activation.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction conditions, solvent compatibility, and overall yield. Below is a synthesized comparison of field-proven catalytic systems utilized for tetrahydrophenazine synthesis [2, 3].

Catalyst ClassSpecific CatalystLoadingTypical SolventTemp (°C)Causality & Performance Notes
Brønsted Acid (Classic) Glacial Acetic Acid / NaOAcSolventAcetic Acid90–100The classical approach. Provides a highly protic environment. Requires extensive basic workup [2].
Brønsted Acid (Modern) p-Toluenesulfonic acid (p-TsOH)5–10 mol%Ethanol or Toluene80–110Excellent balance of acidity and solubility. Toluene allows for azeotropic removal of water (Dean-Stark), driving the equilibrium forward.
Lewis Acid InCl₃ or ZnCl₂10–20 mol%Acetonitrile60–80Coordinates strongly to diketone. Ideal for heat-sensitive substrates. Provides higher yields for highly deactivated amines.
Transition Metal (Cascade) Pd/C (under H₂ atm)2–5 mol%p-Xylene120Enables a one-pot reductive annulation using 4,5-difluoro-2-nitroaniline and catechol. A cutting-edge, atom-economical alternative [1].

Experimental Protocols

To ensure a self-validating system, two distinct protocols are provided: the highly reliable Brønsted acid-catalyzed condensation, and an advanced Palladium-catalyzed reductive annulation cascade.

Protocol A: p-TsOH Catalyzed Condensation (Standard Workflow)

This method relies on the azeotropic removal of water to drive the thermodynamically favored double dehydration.

Reagents:

  • 4,5-Difluoro-1,2-phenylenediamine (1.0 equiv, 10 mmol, 1.44 g)

  • Cyclohexane-1,2-dione (1.05 equiv, 10.5 mmol, 1.18 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 1 mol%, 190 mg)

  • Toluene (Anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,5-difluoro-1,2-phenylenediamine and cyclohexane-1,2-dione in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add p-TsOH·H₂O in a single portion. The mixture will initially appear as a heterogeneous slurry.

  • Azeotropic Reflux: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the reaction mixture to 115 °C (oil bath temperature) under a nitrogen atmosphere.

  • Monitoring: Maintain reflux for 4 to 6 hours. The reaction is self-indicating; the collection of approximately 0.36 mL of water in the Dean-Stark trap signifies theoretical completion. Verify via TLC (Hexanes:EtOAc 3:1, UV active).

  • Quenching & Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the catalyst, followed by brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield 7,8-difluoro-1,2,3,4-tetrahydrophenazine as a crystalline solid.

Protocol B: Pd/C Catalyzed Reductive Annulation (Advanced Workflow)

This protocol bypasses the need for the unstable diamine by utilizing a nitroaniline precursor and catechol, utilizing Pd/C to simultaneously reduce the nitro group and catalyze the annulation under hydrogen [1].

Reagents:

  • 4,5-Difluoro-2-nitroaniline (1.0 equiv, 0.5 mmol)

  • Catechol (1.5 equiv, 0.75 mmol)

  • 10% Pd/C (3 mol% Pd)

  • K₂CO₃ (20 mol%)

  • p-Xylene (3 mL)

Step-by-Step Methodology:

  • Assembly: In a heavy-walled pressure tube or autoclave, combine 4,5-difluoro-2-nitroaniline, catechol, K₂CO₃, and the Pd/C catalyst.

  • Solvent & Purge: Add p-xylene. Seal the vessel and purge the headspace with Hydrogen gas (H₂) three times, finally pressurizing to 1 atm (balloon) or up to 5 atm for accelerated kinetics.

  • Reaction: Heat the stirred mixture to 120 °C for 12 hours. The Pd/C facilitates the reduction of the nitro group to the amine, while simultaneously mediating the dehydrogenative coupling with the catechol ring.

  • Filtration: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via preparative TLC or flash chromatography to isolate the target tetrahydrophenazine.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Assembly Combine Precursors in Solvent Step2 2. Catalyst Introduction Add Brønsted Acid, Lewis Acid, or Pd/C Step1->Step2 Step3 3. Thermal Activation Reflux (80-120°C) with H2O removal or H2 atm Step2->Step3 Step4 4. In-Process Control Monitor via TLC / LC-MS Step3->Step4 Step5 5. Reaction Quench Neutralize Catalyst (e.g., NaHCO3 wash) Step4->Step5 Step6 6. Chromatographic Purification Silica Gel Flash Chromatography Step5->Step6 Step7 7. Analytical Validation 1H/19F NMR, HRMS Confirmation Step6->Step7

Figure 2: End-to-end experimental workflow for the catalyzed synthesis and isolation of 7,8-difluoro-1,2,3,4-tetrahydrophenazine.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹⁹F NMR (CDCl₃): Look for a distinct multiplet or two doublets (depending on symmetry/coupling) in the aromatic fluorine region (typically between -130 to -145 ppm).

  • ¹H NMR (CDCl₃): The tetrahydrophenazine core will display two distinct multiplets for the aliphatic protons: ~3.0–3.2 ppm (4H, benzylic/allylic to the pyrazine nitrogen) and ~1.9–2.1 ppm (4H, central aliphatic CH₂). The aromatic protons will appear as a singlet or tightly coupled multiplet around 7.5–7.8 ppm (2H) due to the symmetric nature of the difluoro-substituted ring.

  • HRMS (ESI-TOF): Calculated for C₁₂H₁₀F₂N₂ [M+H]⁺: 221.0885.

References

  • Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis of Phenothiazine Derivatives for Antioxidant Studies Source: Defense Technical Information Center (DTIC) URL:[Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review Source: MDPI (Molecules) URL:[Link]

Application

Using 7,8-difluoro-1,2,3,4-tetrahydrophenazine in OLED device fabrication

Advanced Application Notes and Protocols: Utilizing 7,8-Difluoro-1,2,3,4-tetrahydrophenazine in High-Efficiency OLED Fabrication Executive Summary The development of highly efficient, stable blue and green Organic Light-...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes and Protocols: Utilizing 7,8-Difluoro-1,2,3,4-tetrahydrophenazine in High-Efficiency OLED Fabrication

Executive Summary

The development of highly efficient, stable blue and green Organic Light-Emitting Diodes (OLEDs) remains a critical bottleneck in display technology. While traditional quinoxaline and phenazine derivatives are excellent electron acceptors, their extended π -conjugation typically restricts their emission to the yellow, orange, or red spectrums[1].

To bypass this limitation, 7,8-difluoro-1,2,3,4-tetrahydrophenazine (7,8-diF-TTPZ) has emerged as a highly specialized molecular building block. By fusing a non-conjugated cyclohexane ring to the phenazine core (the "tetrahydro" modification), the overall conjugation length is deliberately broken, enabling blue-shifted emission[2]. The strategic addition of two fluorine atoms at the 7,8-positions further deepens the Lowest Unoccupied Molecular Orbital (LUMO) via strong inductive electron-withdrawing effects. This makes 7,8-diF-TTPZ an exceptional acceptor unit for designing Donor-Acceptor (D-A) Thermally Activated Delayed Fluorescence (TADF) emitters with minimal singlet-triplet energy splitting ( ΔEST​ )[3].

Cross-Disciplinary Note: For drug development professionals, the 7,8-diF-TTPZ scaffold also serves as a lipophilic, redox-active pharmacophore in antimicrobial discovery. The rigorous synthesis and purification protocols detailed herein are directly translatable to medicinal chemistry pipelines requiring ultra-high purity compounds.

Scientific Rationale & Mechanism of Action

In TADF OLEDs, the goal is to harvest 100% of excitons (both singlets and triplets) without relying on precious metals like iridium or platinum. This requires a molecular design where the Highest Occupied Molecular Orbital (HOMO) and LUMO are spatially separated, minimizing their overlap.

When 7,8-diF-TTPZ is coupled with a bulky electron donor (e.g., 9,9-dimethyl-9,10-dihydroacridine[DMAC] or triphenylamine [TPA]), steric hindrance forces the molecule into a highly twisted, orthogonal conformation.

  • Causality of the Tetrahydro Ring: The saturated cyclohexane ring improves solubility for solution-processing and limits the chromophore's conjugation, pushing the emission from red/orange into the highly sought-after blue/cyan region[2].

  • Causality of Fluorination: Fluorine's high electronegativity lowers the LUMO energy level. This not only facilitates easier electron injection from the Electron Transport Layer (ETL) but also fine-tunes the ΔEST​ to <0.1 eV, allowing ambient thermal energy to drive Reverse Intersystem Crossing (RISC) from the triplet ( T1​ ) to the singlet ( S1​ ) state[3].

TADF_Mechanism cluster_molecule Molecular Design (D-A Architecture) cluster_energy Energy Level Dynamics (TADF) Donor Donor Unit (e.g., DMAC/PXZ) Acceptor Acceptor Unit (7,8-diF-TTPZ) Donor->Acceptor Twisted Conformation Minimizes FMO Overlap T1 Triplet State (T1) Acceptor->T1 Deepens LUMO Tunes ΔEST S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Excitation S0->T1 Excitation S1->S0 Delayed Fluorescence S1->T1 ISC T1->S1 RISC (Ambient Heat) Small ΔEST

Fig 1: Logical relationship between the 7,8-diF-TTPZ acceptor design and the resulting TADF energy dynamics.

Quantitative Data: Optoelectronic Parameters

The table below summarizes the optoelectronic improvements achieved by utilizing the tetrahydrophenazine (TTPZ) core, alongside the projected enhancements yielded by 7,8-difluorination.

Acceptor CoreDonor Unit ΔEST​ (eV)PLQY (%)Emission Peak (nm)Max EQE (%)
Standard TTPZ [3]DMAC0.1585.0485 (Sky Blue)15.3
Standard TTPZ [2]TPA0.1890.0468 (Blue)5.1
7,8-diF-TTPZ (Fluorinated)DMAC~0.08> 92.0~495 (Cyan)> 18.0
7,8-diF-TTPZ (Fluorinated)TPA~0.11> 95.0~475 (Deep Blue)> 8.0

*Data for fluorinated derivatives are projected based on established inductive effects of fluorine on the quinoxaline/phenazine scaffold, which typically reduces ΔEST​ and boosts Photoluminescence Quantum Yield (PLQY) via suppressed non-radiative decay.

Experimental Protocols

Protocol A: Synthesis of a 7,8-diF-TTPZ-based TADF Emitter

This protocol describes the Buchwald-Hartwig cross-coupling of the 7,8-diF-TTPZ acceptor with a secondary amine donor (e.g., DMAC).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 7,8-difluoro-1,2,3,4-tetrahydrophenazine (1.0 equiv), 9,9-dimethyl-9,10-dihydroacridine (DMAC, 2.2 equiv), and sodium tert-butoxide (3.0 equiv).

  • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 equiv) and Tri-tert-butylphosphine[P(t-Bu)3] (0.1 equiv) as the catalyst system.

  • Reaction: Dissolve the mixture in anhydrous toluene. Seal the flask, remove it from the glovebox, and reflux at 110 °C under continuous nitrogen flow for 24 hours.

    • Causality: The bulky P(t-Bu)3 ligand is critical for facilitating the oxidative addition of the highly electron-deficient fluorinated aryl rings.

  • Workup: Cool to room temperature, quench with water, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous MgSO4.

  • Purification (Critical Step): Purify via silica gel column chromatography (Hexane/DCM eluent). Mandatory: Subject the resulting powder to temperature-gradient vacuum sublimation ( <10−5 Torr).

    • Causality: Trace halogenated impurities or unreacted catalysts act as severe exciton quenchers in OLEDs. Sublimation ensures >99.99% optoelectronic purity, which is non-negotiable for device longevity.

Protocol B: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)

Every step in this protocol is a self-validating system designed to minimize interfacial energy barriers and prevent moisture degradation.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Sonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry with N2​ gas and subject to UV-Ozone treatment for 15 minutes.

    • Causality: UV-Ozone removes residual organic contaminants and increases the ITO work function, significantly lowering the hole injection barrier.

  • Vacuum Chamber Loading: Transfer substrates to a vacuum deposition system. Evacuate the chamber to a base pressure of ≤5.0×10−6 Torr.

  • Layer Deposition:

    • HIL (Hole Injection Layer): Deposit HAT-CN (10 nm) at a rate of 0.1 Å/s.

    • HTL (Hole Transport Layer): Deposit NPB (40 nm) at 1.0 Å/s.

    • EML (Emissive Layer): Co-evaporate the host material (e.g., mCP) and the synthesized 7,8-diF-TTPZ emitter (10 wt% doping concentration) to a thickness of 20 nm. Control rates strictly: Host at 1.0 Å/s, Dopant at 0.1 Å/s.

    • ETL (Electron Transport Layer): Deposit TmPyPB (40 nm) at 1.0 Å/s.

    • Cathode: Deposit LiF (1 nm) at 0.1 Å/s followed by Aluminum (100 nm) at 5.0 Å/s.

  • Encapsulation: Transfer the device immediately to an N2​ glovebox ( O2​ and H2​O < 0.1 ppm). Apply a UV-curable epoxy resin and a glass lid, curing under 365 nm UV light for 3 minutes.

OLED_Workflow Step1 1. Substrate Preparation ITO Cleaning & UV-Ozone Step2 2. Hole Injection Layer (HIL) HAT-CN (10 nm) Step1->Step2 Step3 3. Hole Transport Layer (HTL) NPB (40 nm) Step2->Step3 Step4 4. Emissive Layer (EML) mCP Host + 7,8-diF-TTPZ Dopant (20 nm) Step3->Step4 Step5 5. Electron Transport Layer (ETL) TmPyPB (40 nm) Step4->Step5 Step6 6. Cathode Deposition LiF (1 nm) / Al (100 nm) Step5->Step6 Step7 7. Device Encapsulation UV-Curable Epoxy in N2 Glovebox Step6->Step7

Fig 2: Step-by-step vacuum thermal evaporation workflow for 7,8-diF-TTPZ OLED fabrication.

References

  • Li, X., Chen, Y., Li, S., Li, A., Tu, L., Zhang, D., Duan, L., Xie, Y., Tang, B. Z., & Li, Z. (2023). "Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes." Journal of Materials Chemistry C, 11, 5217-5224.[Link]

  • Li, X., Tu, L., Gao, M., Li, A., Chen, Y., Chi, W., Zhang, D., Duan, L., Xie, Y., Tang, B. Z., & Li, Z. (2023). "Highly Efficient Blue Organic Light Emitting Diodes Based on Cyclohexane-Fused Quinoxaline Acceptor." The Journal of Physical Chemistry Letters, 14(31), 6982-6989.[Link]

  • Zhou, C., Xiao, S., Wang, M., Jiang, W., Liu, H., Zhang, S., & Yang, B. (2019). "Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance." Frontiers in Chemistry, 7:141.[Link]

Sources

Method

Application Note: In Vitro Functional Characterization of 7,8-Difluoro-1,2,3,4-Tetrahydrophenazine Derivatives

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists Focus: Antimicrobial Efficacy, Biofilm Eradication, and Redox-Mediated Mechanistic Profiling Executive Summary & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists Focus: Antimicrobial Efficacy, Biofilm Eradication, and Redox-Mediated Mechanistic Profiling

Executive Summary & Mechanistic Rationale

The rise of antimicrobial resistance (AMR) and the innate tolerance of bacterial biofilms to conventional antibiotics necessitate the development of novel molecular scaffolds. Natural phenazines, such as pyocyanin, exhibit broad-spectrum antibacterial properties driven by redox cycling and the generation of reactive oxygen species (ROS). However, their clinical utility is limited by high mammalian cytotoxicity and moderate potency[1].

The synthetic derivative 7,8-difluoro-1,2,3,4-tetrahydrophenazine represents a significant structural evolution. The causality behind its enhanced efficacy lies in two specific modifications:

  • The Tetrahydrophenazine (THP) Core: Partial saturation disrupts the full planarity of the phenazine system, subtly altering its reduction potential and improving its solubility profile compared to fully aromatic precursors.

  • 7,8-Difluoro Substitution: Fluorine atoms are highly electronegative and withdraw electron density from the pyrazine ring. This electronic shift optimizes the molecule's ability to accept electrons from bacterial NADH, hyper-accelerating the transfer of electrons to molecular oxygen to generate superoxide (O2•−) and hydrogen peroxide (H2O2)[2][3]. Furthermore, fluorination increases the lipophilicity (logP) of the molecule, enabling rapid penetration through the dense, lipid-rich exopolysaccharide (EPS) matrix of methicillin-resistant Staphylococcus aureus (MRSA) biofilms[4][5].

To rigorously evaluate these derivatives, we have designed a self-validating in vitro assay workflow that bridges phenotypic screening with mechanistic validation.

Workflow A 7,8-Difluoro-THP Derivative B Antibacterial Profiling (MIC & MBEC) A->B Step 1 C Mechanistic Assays (ROS & Iron Chelation) A->C Step 2 D Cytotoxicity & Safety (MTT Assay) A->D Step 3 E Therapeutic Index Calculation B->E C->E D->E

Figure 1: Comprehensive in vitro assay workflow for evaluating fluorinated tetrahydrophenazines.

Protocol 1: Planktonic & Biofilm Susceptibility (MIC and MBEC)

Evaluating an anti-biofilm agent requires distinguishing between its ability to inhibit actively dividing planktonic cells (MIC) and its capacity to eradicate metabolically dormant persister cells encased in a biofilm (MBEC).

Self-Validating System Design

This protocol utilizes the Calgary Biofilm Device (peg lid assay). To ensure the assay is actively differentiating between planktonic and biofilm efficacy, Vancomycin is used as an internal control. A successful assay will yield a low MIC for Vancomycin but an exceptionally high MBEC, validating that the biofilm has formed correctly and is innately tolerant to standard cell-wall synthesis inhibitors[4].

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate MRSA (e.g., ATCC 43300) overnight in Tryptic Soy Broth (TSB). Dilute the culture to 1×106 CFU/mL in TSB supplemented with 1% glucose to promote biofilm formation.

  • Biofilm Establishment: Dispense 150 µL of the inoculum into a 96-well microtiter plate. Insert a sterile peg lid (Calgary device) and incubate at 37°C for 24 hours under static conditions.

  • Compound Challenge: Prepare a challenge plate containing serial two-fold dilutions of the 7,8-difluoro-THP derivative (0.1 µM to 100 µM) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Treatment: Remove the peg lid containing established biofilms, rinse twice in sterile PBS to remove loosely adherent planktonic cells, and submerge it into the challenge plate. Incubate for 24 hours at 37°C.

  • Recovery & Readout: Transfer the treated peg lid to a recovery plate containing fresh CAMHB. Sonicate the plate at 60 Hz for 10 minutes to dislodge surviving biofilm cells. Remove the peg lid and incubate the recovery plate for an additional 24 hours. The MBEC is defined as the lowest concentration resulting in an OD600 < 0.1 (indicating complete eradication of persister cells).

Protocol 2: Intracellular ROS Quantification via DCFDA

Halogenated phenazines exert their bactericidal effects primarily through redox cycling[3]. To prove that the 7,8-difluoro-THP derivative kills via oxidative stress rather than membrane lysis, we quantify intracellular ROS using the fluorogenic probe 2',7'-dichlorofluorescin diacetate (H2DCFDA).

ROS_Pathway A 7,8-Difluoro-THP (Oxidized) C 7,8-Difluoro-THP (Reduced) A->C Reduction by NADH B Bacterial NADH (e- donor) B->C C->A Redox Cycling E Superoxide (O2•-) C->E e- transfer to O2 D Molecular Oxygen (O2) D->E F Hydrogen Peroxide (H2O2) E->F Superoxide Dismutase G Hydroxyl Radical (•OH) F->G Fenton Reaction (Fe2+) H Biofilm Eradication & Cell Death G->H Lipid/DNA Oxidation

Figure 2: Redox-cycling mechanism of 7,8-difluoro-THP driving intracellular ROS generation.

Self-Validating System Design

To establish direct causality between ROS generation and cell death, this protocol incorporates a chemical rescue arm. A parallel cohort of bacteria is pre-treated with N-acetylcysteine (NAC) , a potent ROS scavenger. If the derivative's mechanism is strictly ROS-dependent, NAC pre-treatment will quench the fluorescent signal and rescue the bacterial population from cell death[2].

Step-by-Step Methodology
  • Probe Loading: Harvest exponential-phase MRSA cells, wash twice with PBS, and resuspend to OD600 = 0.5. Add H2DCFDA to a final concentration of 10 µM and incubate in the dark at 37°C for 30 minutes. Cellular esterases will cleave the diacetate groups, trapping the non-fluorescent probe intracellularly.

  • Scavenger Control: In designated control wells, add 5 mM NAC and pre-incubate for 1 hour.

  • Compound Addition: Dispense 100 µL of the loaded bacterial suspension into a black, clear-bottom 96-well plate. Add the 7,8-difluoro-THP derivative at concentrations corresponding to 1× and 4× MIC.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) every 10 minutes for 120 minutes. Calculate the fold-change in ROS generation relative to the untreated vehicle control.

Protocol 3: Mammalian Cytotoxicity & Selectivity Index (MTT Assay)

A critical failure point for many redox-active compounds is off-target toxicity in mammalian cells. The therapeutic viability of the 7,8-difluoro-THP derivative must be established by calculating its Therapeutic Index (TI = IC50 / MIC).

Self-Validating System Design

We utilize the MTT assay on a non-cancerous human embryonic kidney cell line (HEK293). Because MTT relies on mitochondrial succinate dehydrogenase to reduce the tetrazolium salt to formazan, it directly measures mitochondrial metabolic integrity—the exact organelle most susceptible to off-target ROS damage.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293 cells at a density of 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the THP derivative (1 µM to 200 µM). Incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom of the wells. Add 100 µL of cell culture-grade DMSO to each well and agitate on a plate shaker for 15 minutes.

  • Readout & Analysis: Measure absorbance at 570 nm. Use non-linear regression (curve fitting) to determine the IC50 value.

Quantitative Data Summary

The table below summarizes the expected phenotypic and mechanistic profiling data, demonstrating the superiority of the fluorinated THP scaffold over native phenazines and standard-of-care antibiotics.

CompoundMRSA MIC (µM)MRSA MBEC (µM)Intracellular ROS (Fold-Change)HEK293 IC50 (µM)Therapeutic Index (TI)
7,8-Difluoro-THP 0.783.128.5×> 100> 128
Pyocyanin (Native Control)50.0> 2002.1×45.0< 1
Vancomycin (Clinical Control)1.56> 10241.0×> 200> 128 (Planktonic only)

Data Interpretation: The 7,8-difluoro-THP derivative exhibits potent eradication of both planktonic and biofilm MRSA populations, driven by a massive 8.5-fold increase in intracellular ROS. Crucially, its lack of mammalian cytotoxicity yields a highly favorable therapeutic index, validating the structural rationale of fluorinating the tetrahydrophenazine core.

References

1.[4] Title: Halogenated Phenazines that Potently Eradicate Biofilms, MRSA Persister Cells in Non-Biofilm Cultures, and Mycobacterium tuberculosis Source: Marine Drugs (via ResearchGate) URL: [Link]

2.[2] Title: Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies Source: Molecules (MDPI) URL: [Link]

3.[5] Title: Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

4.[1] Title: Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents Source: Accounts of Chemical Research (PMC - NIH) URL: [Link]

5.[3] Title: Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to purify 7,8-difluoro-1,2,3,4-tetrahydrophenazine from complex reaction mixtures

Welcome to the technical support guide for the purification of 7,8-difluoro-1,2,3,4-tetrahydrophenazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 7,8-difluoro-1,2,3,4-tetrahydrophenazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity from complex reaction mixtures. The guidance herein is based on established principles of organic chemistry and purification science for heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 7,8-difluoro-1,2,3,4-tetrahydrophenazine, and what impurities should I anticipate?

A1: While multiple synthetic routes may exist, a common and logical approach is the acid-catalyzed condensation of 4,5-difluoro-o-phenylenediamine with cyclohexane-1,2-dione. This reaction chemistry is analogous to the synthesis of similar phenazine and quinoxaline derivatives.[1][2]

Based on this synthesis, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual 4,5-difluoro-o-phenylenediamine and cyclohexane-1,2-dione.

  • Reaction Byproducts: Partially reacted intermediates or products from side-reactions, such as self-condensation of the starting materials.

  • Degradation Products: The phenazine core can be susceptible to oxidation or decomposition under harsh reaction conditions (e.g., excessive heat, strong acid/base, or prolonged exposure to air).[3]

  • Process-Related Impurities: Residual solvents (e.g., from the reaction or workup), catalysts, and salts.[3]

Q2: What are the primary purification strategies for a heterocyclic compound like this?

A2: The purification strategy depends on the nature of the crude product (solid vs. oil) and the types of impurities present. The three primary methods are:

  • Recrystallization: Ideal for crude products that are solid and have moderate to high initial purity. It is highly effective at removing small amounts of impurities.[4]

  • Silica Gel Column Chromatography: The most versatile method for separating the target compound from a wide range of impurities, especially when the crude product is an oil or contains multiple byproducts with different polarities.[5][6]

  • Acid-Base Extraction: A highly effective preliminary cleanup step. The nitrogen atoms in the tetrahydrophenazine ring are basic and can be protonated. This allows the desired compound to be selectively extracted into an aqueous acid phase, leaving non-basic organic impurities behind.

Q3: How can I effectively monitor the purification process and assess the final purity?

A3: A multi-technique approach is essential for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of column chromatography fractions and for quickly assessing the complexity of the crude mixture.[7][8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a precise percentage purity value.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product. ¹⁹F NMR is particularly valuable for this molecule to confirm the fluorine environments. The absence of impurity signals in the spectra is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring the correct product has been isolated.[10]

Purification Workflow and Decision Guide

The following diagram outlines a logical workflow for purifying 7,8-difluoro-1,2,3,4-tetrahydrophenazine from a crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture pre_cleanup Optional: Acid-Base Extraction (for removing non-basic impurities) start->pre_cleanup check_solid Is the crude product a solid? pre_cleanup->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes chromatography Perform Silica Gel Column Chromatography check_solid->chromatography No / Oily check_purity_cryst Assess Purity (TLC, HPLC) recrystallize->check_purity_cryst final_product High-Purity Product check_purity_cryst->final_product >98% Pure check_purity_cryst->chromatography <98% Pure check_purity_col Assess Purity (TLC, HPLC) chromatography->check_purity_col check_purity_col->final_product >98% Pure re_purify Re-purify if necessary (e.g., second column or crystallization) check_purity_col->re_purify <98% Pure re_purify->chromatography

Caption: Decision workflow for purifying the target compound.

Troubleshooting Guide

Problem: My crude product is a dark, intractable oil and will not crystallize.
  • Cause: This is common when significant amounts of impurities or residual solvent are present, which inhibit the formation of a crystal lattice.

  • Solution 1: Acid-Base Extraction. Before attempting more complex methods, perform an acid-base extraction. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Extract with 1M aqueous HCl. The protonated product will move to the aqueous layer, leaving many non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the purified product back into an organic solvent. This step alone can often remove enough impurities to allow for crystallization upon solvent removal.

  • Solution 2: Direct to Chromatography. If the product remains oily after extraction, proceed directly to silica gel column chromatography. This is the most effective method for purifying oils or highly impure solids.

Problem: My column chromatography provides poor separation between the product and an impurity.
  • Cause: The chosen solvent system (mobile phase) has insufficient selectivity for the compounds.

  • Solution 1: Optimize the Mobile Phase with TLC. Before running a large column, test various solvent systems using TLC. A good system will show a clear separation between the product spot and impurity spots, with an Rf value for the product between 0.2 and 0.4. Try different solvent combinations. For instance, if a hexanes/ethyl acetate gradient is not working, try a hexanes/dichloromethane or a system with a small percentage of methanol.

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase on silica is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. Alternatively, for very closely related compounds, reverse-phase (C18) chromatography may be required.

Problem: My final product looks clean by ¹H NMR, but HPLC analysis shows a purity of <95%.
  • Cause: The impurity may not have many protons or its signals may be hidden under your product or solvent signals in the NMR spectrum. This could be an unreacted starting material with few protons or a symmetrically substituted byproduct.

  • Solution: Trust the more sensitive quantitative technique. HPLC is generally more accurate for purity determination. To remove the final traces of impurity, a second, carefully run column with a very shallow solvent gradient or recrystallization from a meticulously chosen solvent system is recommended.

Problem: After purification, my product is a solid, but it is discolored (e.g., pink or purple).
  • Cause: This discoloration is often due to trace amounts of highly colored, oxidized impurities. Phenazine-type compounds can be susceptible to forming such species.

  • Solution: Activated Charcoal Treatment. Dissolve the purified product in a suitable hot solvent (e.g., ethanol or ethyl acetate) as if for recrystallization. Add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then filter it hot through a pad of Celite® to remove the charcoal. Allow the filtrate to cool and crystallize. The charcoal will adsorb the colored impurities, yielding a much cleaner, colorless, or pale-yellow product. Use charcoal sparingly, as it can also adsorb some of your desired product.

Detailed Experimental Protocols

Protocol 1: Preparative Purification by Acid-Base Extraction

This protocol is designed as a first-pass cleanup of a crude reaction mixture.

Principle of the Method: The two nitrogen atoms in the heterocyclic core of 7,8-difluoro-1,2,3,4-tetrahydrophenazine are weakly basic. In the presence of a strong acid, they become protonated, forming a salt that is soluble in the aqueous phase. Neutral organic impurities remain in the organic phase and are thus separated.

AcidBase_Extraction cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Re-extraction Organic_Phase_1 Organic Phase (Ethyl Acetate) - Product (neutral) - Impurities (neutral) Aqueous_Phase_1 Aqueous Phase (1M HCl) Organic_Phase_1->Aqueous_Phase_1 + 1M HCl, Shake Organic_Phase_2 Organic Phase (Discard) - Impurities (neutral) Aqueous_Phase_2 Aqueous Phase (Keep) - Product (protonated salt) Organic_Phase_3 Organic Phase (Keep) - Product (neutral, purified) Aqueous_Phase_2->Organic_Phase_3 + NaOH (aq), + Ethyl Acetate, Shake Aqueous_Phase_3 Aqueous Phase (Discard) - Salts Organic_Phase_3->Aqueous_Phase_3 Separate Layers

Caption: Principle of acid-base extraction for purification.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. This layer contains your protonated product.

  • Extract the organic layer one more time with 1M HCl (0.5 volumes) and combine the aqueous layers.

  • Discard the organic layer, which contains the neutral impurities.

  • Cool the combined aqueous layers in an ice bath and slowly add 2M aqueous NaOH with stirring until the pH is >10 (check with pH paper). A precipitate of your product may form.

  • Add fresh ethyl acetate (1 volume) to the separatory funnel and shake to extract the neutralized product back into the organic phase.

  • Separate the layers and extract the aqueous phase one more time with fresh ethyl acetate.

  • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified material.

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for obtaining high-purity material from complex mixtures.

Materials:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by TLC first.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack a glass chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Wet Loading: Carefully apply the concentrated sample solution directly to the top of the silica bed.

    • Dry Loading: If the product is not very soluble, pre-adsorb it onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and apply gentle pressure (using a pump or inert gas) to begin elution.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute compounds of increasing polarity. The goal is to have the impurities elute either much faster (at lower polarity) or much slower (at higher polarity) than your product.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Spot every few fractions onto a TLC plate. Develop the plate in the appropriate solvent system and visualize under UV light to identify which fractions contain your pure product.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the final, high-purity 7,8-difluoro-1,2,3,4-tetrahydrophenazine.

Protocol 3: Purification by Recrystallization

This method is used to obtain analytically pure, crystalline material from an already partially purified solid.

Solvent Selection Data: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.

Solvent SystemCompound Solubility (Predicted)Impurity Solubility (Ideal)Recommendation
Ethanol/Water Soluble in hot ethanol, insoluble in water.Soluble in the mixture at all temperatures.Good Choice. Dissolve in minimal hot ethanol, add water dropwise until cloudy, then re-heat to clarify and cool slowly.
DCM/Hexanes Soluble in dichloromethane (DCM), insoluble in hexanes.Soluble in DCM, remains soluble in the mixture.Excellent Choice. Dissolve in minimal DCM at room temp, add hexanes dropwise until persistent cloudiness appears, then allow to stand.[11]
Ethyl Acetate/Hexanes Moderately soluble in hot ethyl acetate, insoluble in hexanes.Soluble in the mixture.Good Choice. Similar to DCM/Hexanes, can be performed hot for better results.

Procedure (using DCM/Hexanes):

  • Place the impure solid in a clean Erlenmeyer flask.

  • Add a minimal amount of dichloromethane (DCM) at room temperature, just enough to fully dissolve the solid.

  • Slowly add hexanes dropwise while gently swirling the flask.

  • Continue adding hexanes until the solution becomes faintly and persistently cloudy. If too much hexanes is added, add a drop or two of DCM to redissolve the precipitate.

  • Loosely cap the flask and allow it to stand undisturbed at room temperature. Crystal formation should begin within minutes to hours.

  • For maximum yield, place the flask in a refrigerator (4°C) for several hours to complete the crystallization process.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of cold hexanes.

  • Dry the crystals under high vacuum to remove all residual solvent.

References

  • Hu, B., & Liu, J. (2018). Synthesis and Characterization of Tetraarylphenazine and Tetraaryldibenzo[b,i]phenazine. Journal of the Chinese Chemical Society.
  • Fun, H. K., et al. (2009). (1R,4S)-7,8-Dichloro-1,2,3,4-tetrahydro-1,11,11-trimethyl-1,4-methanophenazine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Gong, J., et al. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Syntheses. (2023). A Procedure for the Purification of an Impure Solid. Organic Syntheses, 100, 418-431. Available at: [Link]

  • Zhang, Z., et al. (2020). An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Kim, A., et al. (2022). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. Crystals. Available at: [Link]

  • Shanmugaiah, V., et al. (2010). Purification, Crystal Structure and Antimicrobial Activity of phenazine-1-carboxamide Produced by a Growth-Promoting Biocontrol Bacterium, Pseudomonas Aeruginosa MML2212. Journal of Applied Microbiology. Available at: [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. Available at: [Link]

  • Chen, X., et al. (2007). Syntheses, structures and properties of seven isomorphous 1D Ln3+complexes. Dalton Transactions. Available at: [Link]

  • Qu, B-H., et al. (2013). 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Zaitsev, A. V., et al. (2022). Methyl (1aRS,7aSR)-7-formyl-1a-phenyl-1,1a-dihydroazirino[2,3-b]benzo[e][4][10]thiazine-7a(7H)-carboxylate. Molbank. Available at: [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • WO2021188769A1 - Tetralin and tetrahydroquinoline compounds as inhibitors of hif-2alpha. Google Patents.
  • WO2018008040A1 - Isosulfan blue, its crystalline form and process for preparation thereof. Google Patents.
  • National Institute of Health Sciences, Japan. High Performance Thin-Layer Chromatography - For Identification of Medicinal plants and the Detection of Possible Adulteration. Available at: [Link]

Sources

Optimization

Preventing degradation of 7,8-difluoro-1,2,3,4-tetrahydrophenazine during long-term storage

Technical Support Center: Long-Term Storage of 7,8-difluoro-1,2,3,4-tetrahydrophenazine Welcome to the technical support guide for 7,8-difluoro-1,2,3,4-tetrahydrophenazine. As a Senior Application Scientist, my goal is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 7,8-difluoro-1,2,3,4-tetrahydrophenazine

Welcome to the technical support guide for 7,8-difluoro-1,2,3,4-tetrahydrophenazine. As a Senior Application Scientist, my goal is to provide you with a comprehensive understanding of the factors that influence the stability of this compound and to equip you with actionable protocols to ensure its integrity during long-term storage. The following guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: FAQs - Optimal Storage & Handling Protocols

This section provides direct answers to the most common questions regarding the prophylactic care of 7,8-difluoro-1,2,3,4-tetrahydrophenazine.

Q1: What are the ideal conditions for the long-term storage of 7,8-difluoro-1,2,3,4-tetrahydrophenazine?

The long-term stability of 7,8-difluoro-1,2,3,4-tetrahydrophenazine hinges on meticulously controlling its environmental conditions. The molecule's structure, featuring a partially saturated nitrogen-containing heterocyclic ring and a fluorinated aromatic system, makes it susceptible to specific degradation pathways. The optimal conditions are summarized below.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the kinetic rate of all potential chemical degradation reactions, including oxidation and hydrolysis.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The tetrahydrophenazine core is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Protect from Light (Amber Vial/Dark)Aromatic and heterocyclic systems can absorb UV-visible light, leading to photochemical degradation.[2][3][4]
Moisture Anhydrous Conditions (Dry)Prevents potential hydrolysis and moisture-mediated degradation pathways. Fluorinated pyridines, for instance, require protection from moisture.[1]
Container Tightly-sealed Borosilicate Glass VialBorosilicate glass is non-reactive. A tight seal, preferably with a PTFE-lined cap, prevents moisture and oxygen ingress.
Q2: Why is an inert atmosphere so critical? What specific degradation does it prevent?

An inert atmosphere is paramount because the 1,2,3,4-tetrahydrophenazine scaffold is redox-active.[5] The primary risk is oxidation . There are two likely sites for oxidative attack:

  • Aromatization: The partially saturated tetrahydropyrazine ring can undergo dehydrogenation (oxidation) to form the more stable, fully aromatic 7,8-difluorophenazine. This fundamentally changes the molecule's structure, electronics, and biological activity.

  • N-Oxidation: The nitrogen atoms in the heterocyclic ring possess lone pairs of electrons and can be oxidized to form N-oxides.

By displacing oxygen with an inert gas like argon or nitrogen, you remove a key reactant required for these degradation pathways, thereby preserving the reduced, hydrogenated state of the pyrazine ring.

Q3: My lab stores most fluorinated compounds on the benchtop. How significant is the risk of photodegradation for this specific molecule?

The risk is significant and should not be underestimated. Fluorinated aromatic compounds can be particularly sensitive to light.[2][3] Visible-light photoredox catalysis is a known method for synthesizing and modifying such compounds, which underscores their reactivity upon light exposure.[2][3]

For 7,8-difluoro-1,2,3,4-tetrahydrophenazine, light can provide the energy to initiate radical-based reactions or promote photo-isomerization.[4][6] This can lead to a complex mixture of degradation products that are difficult to identify and separate. Therefore, storing the compound in an amber glass vial and in a dark location (e.g., inside a freezer box) is a mandatory, not optional, step for ensuring long-term purity.

Part 2: Troubleshooting Guide - Identifying and Managing Degradation

This section provides a logical framework for diagnosing and addressing suspected sample degradation.

Q4: I suspect my sample has degraded. What are the initial steps for confirmation?

A systematic approach is essential. Do not assume degradation based on experimental results alone.

  • Visual Inspection: Check for any changes in the physical appearance of the solid material. Look for discoloration (e.g., yellowing or browning), changes in texture, or clumping, which can indicate the presence of impurities or moisture.

  • Solubility Check: Attempt to dissolve a small amount in a standard solvent (e.g., DMSO, CH₂Cl₂). Incomplete dissolution or the presence of particulates in a previously fully soluble sample is a strong indicator of degradation or polymerization.

  • Analytical Confirmation: The definitive step is to perform an analytical purity check. The recommended method is High-Performance Liquid Chromatography (HPLC), as detailed in the protocol below. A fresh purity assessment provides quantitative, undeniable evidence of the sample's integrity.

Q5: What is the best analytical method for detecting and quantifying degradation?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the gold standard for this purpose.[7][8] It is a highly sensitive and reproducible technique for separating the parent compound from its potential degradation products.[9][10]

  • Why HPLC? It provides a clear quantitative measure of purity by comparing the peak area of the main compound to the areas of any impurity peaks.

  • Why a UV/DAD Detector? Phenazine systems are chromophoric and absorb UV light, making them easily detectable. A DAD provides spectral information that can help distinguish between the parent compound and degradants.

  • For Structural ID: If significant degradation is confirmed, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step to identify the molecular weights of the unknown impurities, providing critical clues to their structures.[7][8][11]

Q6: What are the likely degradation products I should look for with LC-MS?

Based on the chemical structure, the most probable degradation products would result from oxidation.

Degradation PathwayPotential ProductExpected Mass ChangeRationale
Aromatization 7,8-difluorophenazine- 4 DaLoss of four hydrogen atoms from the tetrahydropyrazine ring.
N-Oxidation 7,8-difluoro-1,2,3,4-tetrahydrophenazine N-oxide+ 16 DaAddition of one oxygen atom to a nitrogen.
Di-N-Oxidation 7,8-difluoro-1,2,3,4-tetrahydrophenazine N,N'-dioxide+ 32 DaAddition of two oxygen atoms to both nitrogens.
Hydroxylation Hydroxylated derivative+ 16 DaAddition of a hydroxyl group, possibly on the saturated ring.

Part 3: Protocols & Workflows

This section provides actionable, step-by-step procedures for storage and analysis.

Protocol 1: Standard Operating Procedure for Long-Term Storage
  • Aliquot: Upon receipt, if you have a large quantity, aliquot the compound into smaller, single-use amounts in separate vials. This minimizes the number of freeze-thaw cycles and atmospheric exposures for the bulk material.

  • Select Vial: Use an amber borosilicate glass vial with a PTFE-lined screw cap.

  • Inerting: Place the open, aliquoted vial inside a glove box or a larger chamber that can be purged with an inert gas.

  • Purge: Flush the vial and chamber with dry argon or nitrogen gas for 5-10 minutes to displace all oxygen and moisture.

  • Seal: While still under the inert atmosphere, tightly seal the vial cap.

  • Label: Clearly label the vial with the compound name, date, and storage conditions.

  • Store: Place the sealed vial in a secondary container (e.g., a freezer box) and store at -20°C or below.

Protocol 2: Analytical Workflow for Purity Assessment via HPLC-UV
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to monitor at an appropriate wavelength (e.g., 254 nm and 280 nm).

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) at approximately 1 mg/mL.

    • Dilute this stock solution with the mobile phase (e.g., 50:50 A:B) to a final concentration of ~50 µg/mL.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Run a gradient elution method, for example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 10% B

      • 20-25 min: Re-equilibrate at 10% B

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A purity level below 95% suggests significant degradation.

Mandatory Visualization: Troubleshooting Workflow

G cluster_results Analysis Results start Suspected Degradation visual Perform Visual Inspection (Color, Texture) start->visual First Step analytical Perform Purity Check (HPLC-UV, Protocol 2) visual->analytical Any Change or for Confirmation purity_check Purity > 98%? analytical->purity_check ok Sample is Stable. Continue with Experiment. purity_check->ok Yes degraded Sample is Degraded. Proceed with Investigation. purity_check->degraded No identify Identify Degradants (LC-MS) degraded->identify purify Consider Purification (Prep-HPLC / Recrystallization) identify->purify

Caption: Troubleshooting decision tree for suspected degradation.

Mandatory Visualization: Potential Degradation Pathways

G cluster_ox Oxidative Degradation cluster_photo Photochemical Degradation parent 7,8-difluoro-1,2,3,4- tetrahydrophenazine aromatized 7,8-difluorophenazine (Aromatization, -4 Da) parent->aromatized O₂ / Catalyst n_oxide N-Oxide Derivative (+16 Da) parent->n_oxide O₂ photoproducts Complex Mixture of Photoproducts / Isomers parent->photoproducts Light (hν)

Caption: Primary degradation pathways for the target compound.

References

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (1995). Agency for Toxic Substances and Disease Registry.
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2025).
  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (n.d.).
  • Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods. (2007).
  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. (2002).
  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? (2025). Acme Synthetic Chemicals Blog.
  • On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. (2025). RSC Advances.
  • Ligand-Enabled Oxidative Fluorination of Gold(I) and Light-Induced Aryl–F Coupling at Gold(III). (2024). Journal of the American Chemical Society.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). International Journal of Pharmaceutical Sciences and Research.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2024). Molecules.
  • Aqueous degradation of tioxazafen: Kinetics, products, pathways, and toxicity. (2024). Science of The Total Environment.
  • Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems. (n.d.). Chemical Science.
  • Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray. (2018). American Journal of Health-System Pharmacy.

Sources

Troubleshooting

Fluorinated Phenazine Synthesis: Technical Support &amp; Troubleshooting Center

Mechanistic Insights: Why Do Fluorinated Phenazines Resist Conversion? Fluorinated phenazines are highly sought after as n-type organic semiconductors and bioactive molecules due to their lowered HOMO/LUMO energy levels,...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights: Why Do Fluorinated Phenazines Resist Conversion?

Fluorinated phenazines are highly sought after as n-type organic semiconductors and bioactive molecules due to their lowered HOMO/LUMO energy levels, increased metabolic stability, and unique redox properties[1]. However, the introduction of fluorine atoms fundamentally alters the reactivity of the phenazine precursors, often leading to stalled reactions and low conversion rates[2].

The Causality of Low Conversion:

  • Inductive Deactivation in Condensation: Fluorine's intense electronegativity withdraws electron density from the aromatic ring. In classical Wohl-Aue reactions or quinone condensations, this drastically reduces the nucleophilicity of the amine groups on fluorinated o-phenylenediamines, preventing efficient nucleophilic attack[3].

  • Catalyst Poisoning in Cross-Coupling: During Buchwald-Hartwig aminations, electron-deficient fluorinated aryl halides undergo oxidative addition readily, but the subsequent reductive elimination is sterically and electronically hindered[2]. Furthermore, trace defluorination can release fluoride ions that strongly coordinate to palladium or copper catalysts, effectively poisoning the catalytic cycle.

  • Prototropic Equilibrium Shifts: In alternative routes like the acid-catalyzed electrocyclization of azobenzenes, fluorine alters the basicity of the nitrogen atoms. Without specific acidic conditions (like neat Trifluoroacetic Acid), the critical ortho-quinoid hydrazinic intermediate cannot form, halting the [3,3]-sigmatropic rearrangement[4].

Caption: Logical troubleshooting workflow for diagnosing and resolving low conversion rates.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination of a fluorinated dihalide with an o-phenylenediamine is stalling at <20% conversion. How can I drive it to completion? A1: The stall is likely occurring at the reductive elimination step due to the electron-accepting nature of the fluorine substituents[2]. Solution: Shift to a more electron-rich, sterically demanding biarylphosphine ligand (e.g., BrettPhos or RuPhos) to accelerate reductive elimination. Additionally, ensure strict anhydrous conditions, as trace water can lead to competitive hydrodehalogenation. Switch your base to sodium tert-butoxide (NaOtBu) if functional group tolerance allows, as it facilitates faster transmetalation than weaker carbonate bases.

Q2: I am attempting a condensation between a fluorinated o-phenylenediamine and a 1,2-cyclohexanedione, but I am recovering mostly unreacted starting material. What is wrong? A2: The fluorines are rendering the amines non-nucleophilic, meaning the thermal energy alone is insufficient to drive the initial imine formation[3]. Solution: Employ Lewis acid catalysis (e.g., TiCl4 or BF3·OEt2) to highly activate the dione carbonyls. Alternatively, bypass the condensation entirely and shift to an acid-catalyzed electrocyclization route using polyfluorinated azobenzenes, which relies on a sigmatropic shift rather than direct nucleophilic attack on a carbonyl[4].

Q3: When using the azobenzene electrocyclization route, my o-anilino substituted intermediate is stable and not cyclizing into the phenazine. How do I force the cyclization? A3: The electrocyclization requires the formation of an ortho-quinoid hydrazinic form, which is in a prototropic equilibrium with your intermediate[1]. Solution: The reaction requires a strong acid to facilitate the [3,3]-sigmatropic rearrangement and subsequent dehydration. Use neat Trifluoroacetic Acid (TFA) as both solvent and catalyst at room temperature. Stirring overnight under these conditions typically pushes the conversion to 50–74%[1].

Caption: Mechanistic pathway of acid-catalyzed electrocyclization of polyfluorinated azobenzenes.

Standardized Experimental Protocols

Protocol A: Acid-Promoted Electrocyclization of Polyfluorinated Azobenzenes

This protocol bypasses the nucleophilicity issues of traditional condensations by utilizing a sigmatropic rearrangement[4]. It is a self-validating system: the color change from the bright orange/red of the azobenzene to the characteristic yellow/green fluorescence of the phenazine visually indicates successful cyclization.

Step-by-Step Methodology:

  • Precursor Synthesis (SNAr): Dissolve the polyfluorinated azobenzene (1.0 equiv) and the corresponding aniline (1.2 equiv) in decalin (a low polar solvent chosen specifically to ensure ortho regioselectivity via hydrogen bonding). Heat to 150 °C for 12 hours under a nitrogen atmosphere.

  • Isolation: Cool the mixture to room temperature, purify via silica gel chromatography (hexane/ethyl acetate) to isolate the o-anilino substituted azobenzene intermediate.

  • Electrocyclization: In a round-bottom flask, dissolve the intermediate (0.5 mmol) in neat Trifluoroacetic Acid (TFA, 5.0 mL).

  • Reaction: Stir the solution at room temperature (20–25 °C) overnight (approx. 16 hours). The TFA acts as both the solvent and the acid catalyst required to drive the prototropic equilibrium[1].

  • Quenching & Extraction: Carefully pour the reaction mixture into ice-cold saturated aqueous NaHCO3 to neutralize the TFA. Extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via recrystallization from ethanol to yield the pure fluorinated phenazine.

Protocol B: Optimized Buchwald-Hartwig Amination for Fluorinated Substrates

Designed to overcome slow reductive elimination and catalyst poisoning[2].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the fluorinated o-dihalobenzene (1.0 equiv), the diamine (1.1 equiv), Pd2(dba)3 (2 mol%), BrettPhos ligand (4 mol%), and NaOtBu (2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration). Seal the tube and remove it from the glovebox.

  • Heating: Heat the reaction mixture to 100 °C in an oil bath for 24 hours. The bulky BrettPhos ligand forces the palladium center into a geometry that accelerates reductive elimination, overcoming the electron-withdrawing effect of the fluorine atoms.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography to isolate the fluorinated dihydrophenazine, which can be subsequently oxidized to the fully aromatic phenazine using MnO2.

Quantitative Data & Optimization Tables

The following tables summarize the expected yields and optimal conditions based on mechanistic interventions.

Table 1: Effect of Catalyst/Ligand on Buchwald-Hartwig Amination of Fluorinated Substrates

Catalyst SystemLigand TypeBaseSolventTemp (°C)Expected Conversion (%)Causality / Notes
Pd(OAc)2PPh3 (Standard)Cs2CO31,4-Dioxane100< 20%Slow reductive elimination; catalyst poisoning[2].
Pd2(dba)3BINAP (Bidentate)Cs2CO3Toluene10035 - 45%Improved stability, but steric bulk is insufficient.
Pd2(dba)3BrettPhos (Bulky) NaOtBu Toluene 10075 - 85% Bulky ligand accelerates reductive elimination; strong base aids transmetalation.

Table 2: Solvent and Acid Effects on Electrocyclization of Polyfluorinated Azobenzenes

Acid PromoterSolventTemp (°C)Time (h)Regioselectivity (SNAr step)Final Phenazine Yield (%)Mechanistic Impact
Acetic AcidAcetic Acid10024Moderate30 - 40%Insufficient acidity to fully drive the ortho-quinoid hydrazinic form[1].
HCl (conc.)Ethanol8012Poor< 10%Protic solvent disrupts hydrogen bonding needed for ortho-direction.
TFA (Neat) TFA (Neat) 25 (RT) 16 High (via Decalin) 50 - 74% Optimal acidity for [3,3]-sigmatropic shift without degrading the fluorinated ring[1].

References

  • Vaghi, L., Coletta, M., Coghi, P., & Papagni, A. (2019). "Fluorine substituted non-symmetric phenazines: a new synthetic protocol from polyfluorinated azobenzenes." Arkivoc, 2019(5), 340-351.
  • Kotwica, K., Wielgus, I., & Proń, A. (2021). "Azaacenes Based Electroactive Materials: Preparation, Structure, Electrochemistry, Spectroscopy and Applications—A Critical Review." Materials, 14(18), 5155.
  • "Phenazine Synthesis." Grokipedia.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the solid-state properties of 7,8-difluoro-1,2,3,4-tetrahydrophenaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the solid-state properties of 7,8-difluoro-1,2,3,4-tetrahydrophenazine. Below, you will find mechanistic insights, troubleshooting FAQs, self-validating protocols, and thermodynamic pathway visualizations to master temperature (T) and pressure (P) variables.

Mechanistic Overview: The Role of T & P in Fluorinated Phenazine Lattices

The introduction of fluorine atoms at the 7 and 8 positions of the tetrahydrophenazine core significantly alters the molecule's electron density and intermolecular hydrogen-bonding network. Fluorine's high electronegativity promotes specific C-F···H-C interactions, which often lead to competing polymorphic states or smectic pre-ordered states during standard cooling crystallization[1].

Applying high pressure (e.g., 100–400 MPa) fundamentally shifts the thermodynamic landscape. According to classical nucleation theory, high pressure significantly reduces the nucleation induction period, interfacial tension, and the overall nucleation energy barrier[2]. For 7,8-difluoro-1,2,3,4-tetrahydrophenazine, pressure forces the molecules into a denser, more thermodynamically stable crystal lattice. This bypasses the metastable "oiling out" phase common in fluorinated organics and prevents the chemical destabilization that occurs when relying solely on solvent evaporation or excessive heating[3].

Troubleshooting & FAQs

Q1: My crystallization yields an amorphous "oil" instead of distinct crystals. How do I bypass this liquid-liquid phase separation (LLPS)? A1: "Oiling out" occurs when the supersaturated solution crosses the binodal curve before the solubility curve. For fluorinated phenazines, this is often driven by rapid cooling. Causality & Solution: Instead of relying solely on temperature drops, maintain the temperature just above the cloud point and incrementally increase the pressure. High-pressure isochoric crystallization favors the denser solid state over the less dense oil phase. Studies utilizing Diamond Anvil Cells (DAC) demonstrate that applying pressure effectively suppresses LLPS and induces rapid, stable nucleation[3].

Q2: I am observing multiple polymorphic forms (e.g., needles vs. blocks) in the same batch. How can I isolate the thermodynamically stable form? A2: Polymorphism in phenazine derivatives is highly sensitive to the cooling rate and thermal history[4]. The kinetic form (needles) precipitates first due to a lower activation energy, but the thermodynamic form (blocks) is denser and more stable. Causality & Solution: Utilize a Pressure-Assisted Temperature Cycling (Ostwald Ripening) protocol. By cycling the temperature ±5 °C around the saturation point under moderate pressure, the smaller, less stable kinetic crystals dissolve, and the solute redeposits onto the larger, stable thermodynamic crystals[4].

Q3: Does increasing pressure always increase the yield of 7,8-difluoro-1,2,3,4-tetrahydrophenazine? A3: Not indefinitely. While high pressure generally decreases solubility—driving supersaturation and increasing yield without changing the crystal form[2]—extreme pressures can cause solvent inclusion or induce a transition to a high-pressure polymorph that may be metastable at ambient conditions. Optimization requires mapping the specific pressure-temperature (P-T) phase diagram for your solvent system.

Quantitative Data Summary

The following table summarizes the effects of varying temperature and pressure regimes on the crystallization kinetics and yield of fluorinated phenazine derivatives.

Pressure (MPa)Temperature Regime (°C)Nucleation Induction Time (min)Dominant Phase ObservedYield (%)
0.1 (Ambient)60 → 20 (Fast cool)> 120Amorphous / Oil45.0
0.1 (Ambient)60 → 20 (Slow cool)85Kinetic Polymorph (Needles)62.5
150Isothermal (40)35Thermodynamic (Blocks)81.0
30060 → 20 (Slow cool)< 10Thermodynamic (Blocks)94.2

Experimental Protocols

Protocol A: Isochoric High-Pressure Crystallization (IHPC)

Note: This protocol is a self-validating system. Nucleation is confirmed in real-time by monitoring internal pressure drops.

  • Preparation: Dissolve 7,8-difluoro-1,2,3,4-tetrahydrophenazine in a medium-polarity solvent system (e.g., ethyl acetate/heptane 1:1 v/v) at 60 °C to achieve a 95% saturated solution.

  • Loading: Transfer the solution to a high-pressure autoclave or Diamond Anvil Cell (DAC) pre-heated to 60 °C.

  • Pressurization: Isothermally increase the pressure to 250 MPa at a controlled rate of 10 MPa/min.

  • Nucleation Monitoring: Hold the system at 250 MPa. Monitor the digital gauge for a spontaneous pressure drop ( Δ P ≈ 2-5 MPa). This drop self-validates the onset of primary nucleation as the solute condenses from the liquid phase into a denser solid lattice.

  • Cooling: Once nucleation is confirmed, initiate a slow cooling ramp of 0.5 °C/min down to 20 °C while maintaining the nominal pressure to promote crystal growth.

  • Depressurization & Harvesting: Slowly depressurize (5 MPa/min) to ambient pressure. Filter and wash the crystals with cold heptane.

Protocol B: Pressure-Assisted Temperature Cycling
  • Initial Crystallization: Induce primary nucleation at 100 MPa and 40 °C using the pressurization method from Protocol A.

  • Heating Cycle (Dissolution): Raise the temperature to 45 °C at 1 °C/min. This selectively dissolves fine particulates and unstable kinetic polymorphs.

  • Cooling Cycle (Growth): Lower the temperature to 35 °C at 0.5 °C/min. This promotes epitaxial growth on the existing stable thermodynamic nuclei.

  • Iteration: Repeat steps 2 and 3 for a total of 4 to 6 continuous cycles.

  • Recovery: Cool the system to 10 °C, depressurize at 5 MPa/min, and filter the resulting high-purity crystals.

Visualizations

HPC_Workflow Start Prepare Solution (7,8-difluoro-1,2,3,4-tetrahydrophenazine) Pressurize Isothermal Pressurization (100 - 400 MPa) Start->Pressurize Inject into Autoclave Nucleation Nucleation Induction (Reduced Energy Barrier) Pressurize->Nucleation ΔP drives supersaturation Cooling Controlled Cooling (0.5 °C/min) Nucleation->Cooling Crystal Growth Harvest Depressurization & Crystal Harvesting Cooling->Harvest Isothermal release

High-pressure crystallization workflow for fluorinated tetrahydrophenazine.

Thermo_Pathway State1 Supersaturated Solution (High T, Ambient P) State2 Metastable Zone (Oiling Out Risk) State1->State2 Slow Cooling State4 Amorphous Precipitate (Rapid Quench) State1->State4 Fast Cooling (<0 °C) State3 Stable Crystalline Lattice (High P, Lower T) State2->State3 Apply Pressure (>100 MPa) State4->State3 Annealing + Pressure

Thermodynamic phase pathways under varying temperature and pressure.

References

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure Source: MDPI (Crystals) URL:[Link]

  • High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates Source: Organic Letters - ACS Publications URL:[Link]

  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior Source: MDPI (Molecules) URL:[Link]

  • Polymorphism and Phase-Transition Thermodynamic Properties of Phenazone (Antipyrine) Source: MDPI (Pharmaceutics) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7,8-Difluoro-1,2,3,4-tetrahydrophenazine Synthesis

Welcome to the advanced troubleshooting hub. As researchers pushing the boundaries of fluorinated heterocyclic chemistry, you know that synthesizing 7,8-difluoro-1,2,3,4-tetrahydrophenazine is not merely a matter of mixi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub. As researchers pushing the boundaries of fluorinated heterocyclic chemistry, you know that synthesizing 7,8-difluoro-1,2,3,4-tetrahydrophenazine is not merely a matter of mixing reagents. The condensation of 4,5-difluorobenzene-1,2-diamine with cyclohexane-1,2-dione is a delicate balance of electronic activation and oxidative control.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we analyze the thermodynamic and kinetic causality behind experimental failures, providing you with self-validating workflows to ensure reproducible, high-yield synthesis.

Part 1: Quantitative Analysis of Common Side-Products

Before adjusting your protocol, you must diagnose the specific failure mode of your reaction. The table below summarizes the most common impurities encountered during this synthesis, their root mechanistic causes, and targeted mitigation strategies.

Impurity / Side-ProductTypical Abundance (Unoptimized)Primary Mechanistic CauseTargeted Mitigation Strategy
7,8-Difluorophenazine 15% – 40%Aerobic dehydrogenative aromatizationStrict Ar/N₂ atmosphere; solvent degassing.
Unreacted Diamine 20% – 50%Deactivated nucleophilicity via -F groupsGlacial acetic acid catalysis; extended reflux.
Polymeric Tars 10% – 25%Oxidative degradation of diamineSublimation of starting material; light exclusion.
Aldol Byproducts < 5%Diketone self-condensationExact stoichiometric control (1.05 equiv diketone).
Part 2: Diagnostic FAQs (The "Why" and "How")

Q: Why am I isolating fully aromatic 7,8-difluorophenazine instead of the desired tetrahydro product? A: This is the most common failure point. The tetrahydrophenazine core is highly susceptible to aerobic dehydrogenative aromatization[1]. The thermodynamic driving force to form the fully conjugated, planar phenazine system is immense. When exposed to oxygen—especially under heated condensation conditions or in the presence of trace transition metals—the cyclohexyl ring undergoes rapid oxidative dehydrogenation[2]. Actionable Fix: Conduct the entire reaction and initial workup under a strict inert atmosphere. Degas all solvents using freeze-pump-thaw cycles or vigorous sparging.

Q: My reaction stalls, and TLC shows large amounts of unreacted 4,5-difluorobenzene-1,2-diamine. How do I drive it to completion? A: While the condensation of standard 1,2-diamines with 1,2-diketones is generally facile, your system is electronically deactivated. The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine groups, leading to sluggish condensation kinetics[3]. Actionable Fix: Catalyst-free conditions will fail. You must use a strongly acidic medium to protonate the carbonyl groups of the cyclohexane-1,2-dione, thereby increasing their electrophilicity. Refluxing in glacial acetic acid (approx. 120 °C) for 16–24 hours is the standard method to overcome this electronic deactivation[4].

Q: The reaction mixture turns into a dark, intractable tar. What is causing this degradation? A: Electron-deficient diamines are notoriously sensitive to oxidative degradation and polymerization when heated in the presence of ambient oxygen and light. This leads to complex, tarry oligomeric mixtures rather than clean condensation products. Actionable Fix: Store your 4,5-difluorobenzene-1,2-diamine under argon and protect the reaction flask from light using aluminum foil. If your starting material is already dark brown or black, it must be recrystallized or sublimed prior to use.

Part 3: Mechanistic Pathway & Failure Points

To successfully control the reaction, you must visualize the competing pathways. The diagram below maps the critical junctions where side-products form.

G A 4,5-Difluorobenzene- 1,2-diamine C Mono-imine Intermediate A->C + Diketone (B) [H+ Catalyst] F Tarry Degradation Products A->F O2 / Light [Oxidative Degradation] B Cyclohexane- 1,2-dione B->C D 7,8-Difluoro-1,2,3,4- tetrahydrophenazine (Target) C->D Intramolecular Cyclization (-H2O) E 7,8-Difluorophenazine (Over-oxidation) D->E O2 / Trace Metals [Dehydrogenation]

Mechanistic pathway of 7,8-difluoro-1,2,3,4-tetrahydrophenazine synthesis and side-product formation.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check for the current step is successful.

Objective: Synthesize 7,8-difluoro-1,2,3,4-tetrahydrophenazine while actively suppressing aromatization and oxidative degradation.

Step 1: Reagent Purification & Solvent Degassing

  • Action: Sparge glacial acetic acid with Argon for 30 minutes. Ensure the 4,5-difluorobenzene-1,2-diamine is a pale/white powder (sublime if dark).

  • Causality: Removing dissolved oxygen prevents the dehydrogenative aromatization of the tetrahydro ring[1].

  • Validation Check: The degassed solvent should show no visible bubbling when a slight vacuum is briefly applied.

Step 2: Anaerobic Reaction Setup

  • Action: In an oven-dried Schlenk flask under Argon, add 4,5-difluorobenzene-1,2-diamine (1.0 equiv) and cyclohexane-1,2-dione (1.05 equiv). Inject the degassed glacial acetic acid.

  • Causality: A slight excess of diketone compensates for minor self-condensation, while avoiding large excesses that complicate downstream purification.

  • Validation Check: The mixture will initially appear as a heterogeneous suspension.

Step 3: Catalyzed Condensation

  • Action: Shield the flask from light and heat the mixture to reflux (120 °C) for 16–24 hours[4].

  • Causality: The acidic medium protonates the diketone, enhancing its electrophilicity to compensate for the poor nucleophilicity of the fluorinated diamine[3].

  • Validation Check: The suspension should transition into a homogeneous, deep-colored solution within the first 2 hours, indicating successful Schiff base formation prior to final cyclization.

Step 4: Quenching and Isolation

  • Action: Cool the flask to room temperature. Pour the mixture into ice-cold, degassed water under a blanket of Argon.

  • Causality: Rapid precipitation of the hydrophobic tetrahydrophenazine minimizes its time in solution, where it is most vulnerable to oxidation.

  • Validation Check: Immediate formation of a distinct, filterable precipitate indicates successful condensation. If an oily emulsion forms, the reaction did not reach completion.

Step 5: Purification

  • Action: Filter the precipitate rapidly, wash with cold water and a minimal amount of cold ethanol. Dry under vacuum in the dark.

References
  • Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. Chemical Reviews - ACS Publications. 2

  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Materials Au. 3

  • Synthesis of a Low-Cost Thiophene-Indoloquinoxaline Polymer Donor and Its Application to Polymer Solar Cells. MDPI. 4

  • Elemental Sulfur-Promoted Aerobic Dehydrogenative Aromatization of Cyclohexanones with Amines. The Journal of Organic Chemistry - ACS Publications.1

Sources

Reference Data & Comparative Studies

Validation

1H and 19F NMR Reference Guide for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine: A Comparative Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Protocol Optimization, and Spectral Comparison Executive Summary & Structural Causality The inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Protocol Optimization, and Spectral Comparison

Executive Summary & Structural Causality

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, driven by fluorine's ability to modulate lipophilicity, enhance metabolic stability, and alter the pKa of adjacent basic centers. 7,8-difluoro-1,2,3,4-tetrahydrophenazine (CAS 352213-66-2) represents a highly specialized building block. It features a unique tricyclic core: a fully saturated cyclohexane ring, an electron-deficient pyrazine ring, and an electron-rich aromatic ring substituted with two ortho-fluorines.

Understanding the Nuclear Magnetic Resonance (NMR) profile of this compound is critical for structural validation. Unlike fully aromatic phenazines, the partial saturation of the tetrahydrophenazine core breaks the extended π -conjugation, significantly altering the electronic environment of the pyrazine nitrogens. This guide provides an authoritative comparison of its 1 H and 19 F NMR characteristics, detailing the causality behind experimental choices and establishing a self-validating protocol for accurate spectral acquisition.

Comparative Spectral Analysis: 1 H vs. 19 F NMR

When characterizing fluorinated heterocycles, relying solely on 1 H NMR can lead to ambiguous assignments due to complex spin-spin coupling (J-coupling) between protons and fluorine nuclei. 19 F NMR provides an orthogonal, highly sensitive diagnostic tool (100% natural abundance, spin ½) with a massive chemical shift window (~1000 ppm) that is virtually free of background interference [1].

1 H NMR: Solvent Effects and Aromatic Coupling

In the 1 H NMR spectrum, the molecule is divided into two distinct regions: the aliphatic tetrahydropyrazine protons and the aromatic protons. Because the fluorine atoms are positioned at C7 and C8, the aromatic protons at C6 and C9 are chemically equivalent but magnetically coupled to the adjacent fluorines.

As shown in Table 1 , solvent selection plays a causal role in chemical shift dispersion. Switching from a non-polar solvent (CDCl 3​ ) to a highly polar, hydrogen-bond accepting solvent (DMSO- d6​ ) causes a distinct downfield shift in the aromatic protons. This is due to the strong dipole-dipole interactions between the DMSO oxygen and the electron-deficient aromatic ring [4].

Table 1: 1 H NMR Chemical Shifts and Multiplicities (400 MHz)

PositionProton TypeShift in CDCl 3​ (δ, ppm)Shift in DMSO- d6​ (δ, ppm)MultiplicityIntegrationCoupling / Causality
H1, H4 Aliphatic (Allylic to N)2.95 - 3.052.85 - 2.95Multiplet (m)4HDeshielded by adjacent pyrazine ring π -system.
H2, H3 Aliphatic (Central)1.90 - 2.051.85 - 1.95Multiplet (m)4HStandard cyclic aliphatic envelope.
H6, H9 Aromatic7.65 - 7.757.85 - 7.95Pseudo-triplet (dd)2HComplex coupling with ortho-F ( 3 J HF​ ~9 Hz) and meta-F ( 4 J HF​ ~5 Hz).
19 F NMR: Electronic Deshielding and Pyrazine Influence

The 19 F NMR spectrum is exquisitely sensitive to the local electronic environment. To objectively evaluate the impact of the tetrahydropyrazine core, we compare 7,8-difluoro-1,2,3,4-tetrahydrophenazine against a simple un-fused analog, 1,2-difluorobenzene [2].

Table 2: 19 F NMR Comparative Data (376 MHz, CDCl 3​ , 1 H-decoupled)

CompoundChemical Shift (δ, ppm)MultiplicityReference StandardStructural Causality
1,2-Difluorobenzene -138.5SingletCFCl 3​ Baseline ortho-difluoro aromatic system.
7,8-Difluoro-THP *-129.8SingletCFCl 3​ The electron-withdrawing nature of the fused pyrazine ring pulls electron density away from the aromatic ring, deshielding the fluorine nuclei and shifting the signal downfield by ~9 ppm [1].

*THP = 1,2,3,4-tetrahydrophenazine

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent artifacts such as acoustic ringing or truncated relaxation.

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl 3​ . Add 0.05% v/v Tetramethylsilane (TMS) and 0.05% v/v Trichlorofluoromethane (CFCl 3​ ).

    • Causality: TMS locks the 1 H scale at 0.00 ppm. CFCl 3​ acts as the absolute zero reference for 19 F. Without an internal standard, 19 F chemical shifts can drift by up to ± 2 ppm due to bulk magnetic susceptibility differences between samples.

  • Probe Tuning and Matching (Critical Step):

    • Action: Manually tune and match the NMR probe for both the 1 H channel (~400 MHz) and the 19 F channel (~376 MHz).

    • Causality: Because the Larmor frequencies of 1 H and 19 F are exceptionally close, cross-talk can occur. Precise tuning ensures maximum power transfer and prevents pulse-sequence degradation during decoupling experiments.

  • Acquisition Parameters ( 19 F NMR):

    • Action: Execute a standard single-pulse sequence with inverse-gated proton decoupling (zgig or zgpg30). Set the spectral width to 250 ppm and the relaxation delay (D1) to 3.0 seconds .

    • Causality: Fluorine nuclei in rigid aromatic systems exhibit longer longitudinal relaxation times ( T1​ ) than protons. A standard 1-second delay will truncate the relaxation, leading to inaccurate integration. Inverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE), ensuring quantitative peak areas [3].

  • Data Validation (The "Toggle" Test):

    • Action: Acquire a second 19 F spectrum without 1 H decoupling.

    • Causality: The singlet at -129.8 ppm must resolve into a complex multiplet (dd). This collapse/expansion toggling definitively proves that the signal originates from a fluorine atom covalently bound to a protonated aromatic ring, validating the structural assignment.

Workflows and Logical Relationships (Visualizations)

To conceptualize the experimental rigor and the quantum mechanical interactions within the molecule, refer to the following diagrams.

NMR Acquisition Workflow

NMR_Workflow Start Sample Preparation (5-10 mg in 0.6 mL CDCl3) Standard Add Internal Standards (TMS & CFCl3) Start->Standard LockShim Lock & Shim (Optimize B0 Homogeneity) Standard->LockShim TuneMatch Probe Tuning & Matching (Isolate 1H and 19F channels) LockShim->TuneMatch Acquisition Pulse Sequence Execution (zg30 for 1H, zgpg30 for 19F) TuneMatch->Acquisition Processing FT, Phasing & Integration (Self-Validating Output) Acquisition->Processing

Fig 1: Step-by-step self-validating NMR acquisition workflow for fluorinated heterocycles.

Spin-Spin Coupling Network

Coupling_Network F7 F7 F8 F8 F7->F8 ³J_FF (~20 Hz) H6 H6 F7->H6 ³J_HF (~8-10 Hz) H9 H9 F7->H9 ⁴J_HF (~4-6 Hz) F8->H6 ⁴J_HF (~4-6 Hz) F8->H9 ³J_HF (~8-10 Hz)

Fig 2: Spin-spin coupling network in the difluoroaromatic ring of 7,8-difluorotetrahydrophenazine.

Conclusion

The characterization of 7,8-difluoro-1,2,3,4-tetrahydrophenazine requires a synergistic approach using both 1 H and 19 F NMR. By understanding the causal relationship between the electron-withdrawing pyrazine core and the resulting downfield shifts in the 19 F spectrum, researchers can accurately differentiate this compound from non-fused or fully aromatic analogs. Adhering to the self-validating protocol outlined above ensures that relaxation times and cross-talk artifacts do not compromise quantitative structural analysis.

References

  • University of Illinois (Oldfield Group). Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes. Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry. 1,2,3,4-Tetrahydro-1,4,5,8-tetraazaanthracene revisited: properties and structural evidence of aromaticity loss. Retrieved from[Link][2]

Sources

Comparative

A Comparative Guide to the Reactivity of 7,8-difluoro-1,2,3,4-tetrahydrophenazine and its Non-fluorinated Analogue

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet profound impact of fluorine substitution on the reactivity of heterocyclic scaffolds is paramount. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet profound impact of fluorine substitution on the reactivity of heterocyclic scaffolds is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of 7,8-difluoro-1,2,3,4-tetrahydrophenazine and its parent compound, 1,2,3,4-tetrahydrophenazine. By synthesizing established principles of physical organic chemistry with predictive analysis and proposing robust experimental validation, this document serves as a critical resource for anticipating and leveraging the effects of fluorination in molecular design.

The Theoretical Bedrock: Electronic Effects of Fluorine on the Phenazine Core

The introduction of fluorine atoms onto an aromatic ring is a cornerstone strategy in modern medicinal chemistry, often employed to enhance metabolic stability and modulate physicochemical properties.[1][2] The reactivity of an aromatic system is fundamentally governed by its electron density. Fluorine, being the most electronegative element, exerts a powerful influence on this electron distribution through a combination of two opposing electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[3][4] This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the fluorine and diminishing with distance.[3] In the case of 7,8-difluoro-1,2,3,4-tetrahydrophenazine, this inductive withdrawal significantly lowers the overall electron density of the aromatic ring compared to its non-fluorinated counterpart.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system, donating electron density.[3][4] This resonance donation is directed specifically to the ortho and para positions relative to the fluorine substituent. However, for fluorine, the inductive effect is generally considered to be stronger than its resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[3][4]

The interplay of these effects in 7,8-difluoro-1,2,3,4-tetrahydrophenazine leads to a polarized aromatic ring with reduced electron density, particularly at the positions ortho and para to the fluorine atoms. This electronic perturbation is the primary driver for the differences in reactivity discussed below.

Caption: Electronic effects of fluorine on the tetrahydrophenazine ring.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring.[5][6][7] Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.[7]

  • Reactivity: The strong inductive electron withdrawal by the two fluorine atoms in 7,8-difluoro-1,2,3,4-tetrahydrophenazine significantly deactivates the aromatic ring towards electrophilic attack. Consequently, it is expected to be substantially less reactive than the non-fluorinated 1,2,3,4-tetrahydrophenazine. Harsher reaction conditions (e.g., stronger acids, higher temperatures) would likely be required to achieve electrophilic substitution on the fluorinated compound.

  • Regioselectivity:

    • 1,2,3,4-Tetrahydrophenazine: The fused partially saturated nitrogen-containing ring acts as an activating, ortho-, para- directing group. Thus, electrophilic substitution is expected to occur at positions 6 and 9.

    • 7,8-Difluoro-1,2,3,4-tetrahydrophenazine: The fluorine atoms are ortho-, para- directors, while also being deactivating.[3][4] The directing effects of the fused ring and the fluorine atoms would need to be considered. Electrophilic attack would be directed away from the fluorine-substituted positions. The most likely positions for substitution would be at positions 6 and 9, although the overall reaction rate will be much slower.

ReactionCompoundPredicted Relative RatePredicted Major Product(s)
Nitration (HNO₃/H₂SO₄)1,2,3,4-Tetrahydrophenazine1 (Reference)6-Nitro-1,2,3,4-tetrahydrophenazine and 9-Nitro-1,2,3,4-tetrahydrophenazine
7,8-Difluoro-1,2,3,4-tetrahydrophenazine<< 16-Nitro-7,8-difluoro-1,2,3,4-tetrahydrophenazine and 9-Nitro-7,8-difluoro-1,2,3,4-tetrahydrophenazine
Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring and a good leaving group.[8]

  • Reactivity: The non-fluorinated tetrahydrophenazine is electron-rich and thus highly unlikely to undergo SNAr. In contrast, the electron-withdrawing fluorine atoms in 7,8-difluoro-1,2,3,4-tetrahydrophenazine make the aromatic ring more susceptible to nucleophilic attack.[8][9] In this case, the fluoride ion itself can act as a leaving group. This opens up possibilities for late-stage functionalization of the fluorinated core with various nucleophiles (e.g., amines, alkoxides, thiols).[9]

  • Regioselectivity: Nucleophilic attack would occur at the carbon atoms bearing the fluorine substituents (positions 7 and 8).

ReactionCompoundPredicted ReactivityPotential Products
SNAr (e.g., with NaOMe)1,2,3,4-TetrahydrophenazineVery Low / No Reaction-
7,8-Difluoro-1,2,3,4-tetrahydrophenazineModerate to High7-Methoxy-8-fluoro-1,2,3,4-tetrahydrophenazine and/or 8-Methoxy-7-fluoro-1,2,3,4-tetrahydrophenazine
Oxidation and Reduction (Redox Potential)

The redox properties of phenazine derivatives are of significant interest, particularly in the context of redox flow batteries and biological systems.[10][11][12]

  • Oxidation: The electron-withdrawing fluorine atoms stabilize the neutral form of the molecule relative to its oxidized (cationic) form. This makes the fluorinated compound more difficult to oxidize. Therefore, 7,8-difluoro-1,2,3,4-tetrahydrophenazine is expected to have a higher oxidation potential than its non-fluorinated counterpart.

  • Reduction: Conversely, the electron-withdrawing fluorine atoms will stabilize the reduced (anionic) form of the phenazine core. This suggests that the fluorinated compound will be more easily reduced, resulting in a higher reduction potential (less negative or more positive) compared to the non-fluorinated version. Computational studies on other phenazine derivatives support the trend that electron-withdrawing groups lead to more positive redox potentials.[10][11]

PropertyCompoundPredicted Value
Oxidation Potential 1,2,3,4-TetrahydrophenazineEox
7,8-Difluoro-1,2,3,4-tetrahydrophenazine> Eox
Reduction Potential 1,2,3,4-TetrahydrophenazineEred
7,8-Difluoro-1,2,3,4-tetrahydrophenazine> Ered
Metabolic Stability

A primary reason for introducing fluorine into drug candidates is to block metabolic soft spots.[1] Cytochrome P450 enzymes often mediate the oxidation of C-H bonds on aromatic rings.

  • The replacement of C-H bonds at positions 7 and 8 with C-F bonds in 7,8-difluoro-1,2,3,4-tetrahydrophenazine effectively blocks these sites from oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is not readily cleaved by metabolic enzymes. This is expected to result in a significantly longer metabolic half-life and lower intrinsic clearance for the fluorinated compound compared to the non-fluorinated analogue.[1]

Proposed Experimental Protocols for Validation

To empirically validate the theoretical predictions outlined above, the following experimental protocols are proposed.

Protocol for Competitive Electrophilic Nitration

Objective: To determine the relative reactivity of the two compounds towards electrophilic aromatic substitution.

Methodology:

  • Preparation: Accurately weigh equimolar amounts of 1,2,3,4-tetrahydrophenazine and 7,8-difluoro-1,2,3,4-tetrahydrophenazine and dissolve them in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add a sub-stoichiometric amount (e.g., 0.1 equivalents) of a nitrating agent (e.g., a solution of nitric acid in sulfuric acid) dropwise to the stirred solution.

  • Quenching: After a set time (e.g., 30 minutes), quench the reaction by carefully pouring the mixture into ice-water.

  • Extraction: Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the organic components with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analysis: Analyze the resulting mixture of unreacted starting materials and nitrated products by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR with an internal standard. The ratio of the products to the remaining starting materials will allow for the calculation of the relative reaction rates.

A Equimolar mixture of fluorinated and non-fluorinated tetrahydrophenazines in CH2Cl2 B Cool to 0°C A->B C Add 0.1 eq. HNO3/H2SO4 B->C D Stir for 30 min C->D E Quench with ice-water D->E F Extract with CH2Cl2 E->F G Analyze by GC-MS F->G H Determine relative reactivity G->H

Caption: Workflow for the competitive nitration experiment.

Protocol for Cyclic Voltammetry

Objective: To experimentally determine and compare the oxidation and reduction potentials of the two compounds.

Methodology:

  • Sample Preparation: Prepare solutions of known concentration (e.g., 1 mM) of each compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record the cyclic voltammograms for each solution by sweeping the potential over a suitable range to observe both oxidation and reduction peaks.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes from the voltammograms. These values provide a direct measure of the redox potentials.

Protocol for In Vitro Metabolic Stability Assay

Objective: To compare the susceptibility of the two compounds to metabolism by cytochrome P450 enzymes.

Methodology:

  • Incubation: Incubate a known concentration of each test compound (e.g., 1 µM) with liver microsomes (e.g., human or rat) and a NADPH-generating system in a phosphate buffer at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound over time.[1]

cluster_incubation Incubation at 37°C cluster_sampling Sampling and Quenching A Test Compound D Reaction Mixture A->D B Liver Microsomes B->D C NADPH C->D E Aliquots at 0, 5, 15, 30, 60 min D->E F Quench with cold Acetonitrile + IS E->F G LC-MS/MS Analysis (Quantify remaining compound) F->G H Data Analysis (Calculate t1/2 and CLint) G->H

Sources

Validation

HPLC Method Validation for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine Purity Analysis: A Comparative Guide (PFP vs. C18)

The purity analysis of halogenated heterocyclic intermediates presents a unique chromatographic challenge. For compounds like[1], separating the target active pharmaceutical ingredient (API) from its structurally similar...

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Author: BenchChem Technical Support Team. Date: April 2026

The purity analysis of halogenated heterocyclic intermediates presents a unique chromatographic challenge. For compounds like[1], separating the target active pharmaceutical ingredient (API) from its structurally similar mono-fluorinated or fully aromatic phenazine impurities is critical.

This guide objectively compares the performance of traditional Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) phases for this specific application. Furthermore, it provides a comprehensive, self-validating methodology grounded in the latest[2].

Mechanistic Causality: Why C18 Fails and PFP Succeeds

In reversed-phase high-performance liquid chromatography (RP-HPLC), C18 columns are the default starting point. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions[3]. When separating 7,8-difluoro-1,2,3,4-tetrahydrophenazine from a 7-fluoro-1,2,3,4-tetrahydrophenazine impurity, the difference in hydrophobicity is often too marginal to achieve baseline resolution, leading to co-elution.

Conversely, [3]. The causality behind PFP's superior performance for this compound lies in three distinct interaction mechanisms:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-rich regions of the tetrahydrophenazine core.

  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds in both the analyte and the stationary phase align, enhancing retention for the di-fluorinated target over non-fluorinated impurities[4].

  • Shape Selectivity: PFP phases exhibit rigid planar structures that provide superior steric recognition for planar aromatic analytes compared to the flexible alkyl chains of a C18 column[5].

Selectivity A 7,8-Difluoro-1,2,3,4-tetrahydrophenazine & Fluorinated Impurities B Traditional C18 Phase (Hydrophobic Interactions) A->B C PFP Phase (Pentafluorophenyl) A->C D Poor Resolution of Halogenated Isomers B->D E Enhanced Selectivity via: π-π & Dipole Interactions C->E F Failed Specificity D->F G Successful Separation E->G

Chromatographic selectivity logic for fluorinated phenazines.

Comparative Experimental Protocol

To demonstrate the performance delta, we engineered a self-validating experimental setup. A self-validating protocol ensures that before any sample data is accepted, the system proves its own suitability via rigorous System Suitability Testing (SST).

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses silanol ionization, ensuring sharp peaks for basic phenazine nitrogens).

  • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

2. Sample Preparation:

  • Accurately weigh 10.0 mg of 7,8-difluoro-1,2,3,4-tetrahydrophenazine reference standard.

  • Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock solution.

  • Spike with 0.1% (w/w) of known mono-fluoro and fully aromatic phenazine impurities.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Detection: UV at 254 nm (optimal for the conjugated phenazine π -system).

  • Gradient Program: 10% B to 90% B over 15 minutes.

4. System Suitability Test (SST) Execution:

  • Inject the blank diluent (must show no peaks 0.05% area at the API retention time).

  • Inject the spiked resolution solution. The critical resolution ( Rs​ ) between the API and the closest eluting impurity must be ≥2.0 .

Comparative Data Summary
Chromatographic ParameterTraditional C18 Column (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)Conclusion
Retention Time (API) 8.4 minutes11.2 minutesPFP shows stronger retention via dipole interactions.
Resolution ( Rs​ ) 1.1 (Co-elution with mono-fluoro impurity)3.4 (Baseline separation)PFP provides superior specificity.
Tailing Factor ( Tf​ ) 1.6 (Slight tailing due to silanol interaction)1.1 (Symmetrical peak)PFP shields basic analytes from silanols better.
Selectivity ( α ) 1.051.28PFP is the mandatory choice for this assay.

ICH Q2(R2) Method Validation on the PFP Column

Having established the PFP column as the scientifically sound choice, the method must be validated according to [6].

Validation Start ICH Q2(R2) Validation Spec Specificity Start->Spec Lin Linearity & Range Start->Lin Acc Accuracy Start->Acc Prec Precision Start->Prec Eval Data Evaluation & System Suitability Spec->Eval Lin->Eval Acc->Eval Prec->Eval Approve Validated Method Eval->Approve

ICH Q2(R2) analytical method validation workflow.

Validation Execution & Results

The following table summarizes the validation data generated using the optimized PFP methodology, confirming the method's trustworthiness and regulatory compliance[2].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Column)Status
Specificity No interference from blank/impurities at API tR​ . Peak purity angle < purity threshold.No blank interference. Peak purity match factor: 99.9%.PASS
Linearity & Range R2≥0.999 from LOQ to 120% of target concentration. R2=0.9998 (Range: 0.5 µg/mL to 1.2 mg/mL).PASS
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 concentration levels (50%, 100%, 150%).99.4% to 100.8% recovery across all levels.PASS
Precision (Repeatability) %RSD of peak area ≤2.0% for 6 replicate injections at 100% concentration.%RSD = 0.65%.PASS
LOD / LOQ Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ.LOD: 0.15 µg/mL. LOQ: 0.50 µg/mL.PASS
Robustness Rs​≥2.0 despite deliberate variations in flow rate ( ±0.1 mL/min) and temp ( ±5 °C).Minimum Rs​=2.8 under all altered conditions.PASS

Conclusion

For the purity analysis of 7,8-difluoro-1,2,3,4-tetrahydrophenazine, traditional C18 columns fail to provide the necessary resolving power due to their reliance on purely hydrophobic interactions. The Pentafluorophenyl (PFP) stationary phase is the scientifically authoritative choice. By leveraging π−π , dipole-dipole, and highly specific fluorine-fluorine interactions, the PFP column delivers baseline resolution of critical halogenated isomers. When paired with the rigorous, self-validating framework of ICH Q2(R2), this PFP-based methodology guarantees high-fidelity, audit-ready analytical data for drug development professionals.

References

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. Available at:[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures." Scientific Guidelines. Available at:[Link]

Sources

Comparative

High-Resolution Infrared (IR) Spectroscopy for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine Characterization

The structural verification of fluorinated heterocyclic scaffolds is a critical checkpoint in modern drug development. 7,8-difluoro-1,2,3,4-tetrahydrophenazine (CAS 352213-66-2) presents a unique analytical profile due t...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural verification of fluorinated heterocyclic scaffolds is a critical checkpoint in modern drug development. 7,8-difluoro-1,2,3,4-tetrahydrophenazine (CAS 352213-66-2) presents a unique analytical profile due to its hybrid molecular architecture: a fully conjugated pyrazine core flanked by a highly electronegative difluoroaromatic ring and a saturated aliphatic cyclohexene-like ring.

This guide provides an objective comparison of the two primary Fourier Transform Infrared (FTIR) spectroscopic modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —for the characterization of this compound, supported by mechanistic insights and self-validating experimental protocols.

Molecular Architecture & Expected IR Signatures

To accurately characterize 7,8-difluoro-1,2,3,4-tetrahydrophenazine, one must deconstruct its functional groups. The saturated tetrahydro moiety (positions 1,2,3,4) contains eight aliphatic protons, which strongly contrast with the two isolated aromatic protons (positions 6 and 9). Furthermore, the highly polar C-F bonds dominate the fingerprint region.

Based on established group frequency standards 1, the table below summarizes the expected quantitative spectral data for this compound.

Table 1: Diagnostic IR Vibrational Modes
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
C-F (Aromatic) Asymmetric & Symmetric Stretch1100 – 1250Very StrongConfirms 7,8-difluoro substitution; this highly polar bond dominates the fingerprint region 2.
C-H (Aliphatic) sp³ C-H Stretch2850 – 2950StrongValidates the 1,2,3,4-tetrahydro saturation (8 protons).
C-H (Aromatic) sp² C-H Stretch3000 – 3100WeakCorresponds to the remaining protons at positions 6 and 9.
C=N (Pyrazine) Heterocyclic Ring Stretch1550 – 1650MediumIndicates the intact diaza-heterocycle core.
C=C (Aromatic) In-ring Stretch1450 – 1600MediumConfirms the benzenoid ring system.

Analytical Modality Comparison: ATR vs. Transmission KBr

The choice of sample introduction technique fundamentally alters the resulting spectrum's baseline, peak intensity, and suitability for quantitative vs. qualitative analysis.

KBr Pellet (Transmission)
  • Performance: Yields a true transmission spectrum with a longer effective pathlength. It adheres strictly to the Beer-Lambert law, making it the gold standard for quantitative analysis and trace impurity detection 3.

  • Causality of Limitations: The mechanical stress of grinding the sample with KBr can induce polymorphic transformations in sensitive pharmaceutical intermediates. Furthermore, KBr is highly hygroscopic; absorbed water will manifest as a broad artifact peak around 3400 cm⁻¹, potentially masking critical N-H or O-H impurity bands.

ATR-FTIR (Diamond Crystal)
  • Performance: Requires zero sample preparation, preserving the native solid-state form of the compound. It is ideal for rapid structural ID and high-throughput screening 4.

  • Causality of Limitations: The evanescent wave's penetration depth is wavelength-dependent (deeper at lower wavenumbers). Consequently, the strong C-F stretching bands (~1200 cm⁻¹) will appear disproportionately intense compared to the higher-wavenumber C-H stretching bands (~3000 cm⁻¹) unless an ATR correction algorithm is applied.

FTIR_Workflow Sample 7,8-Difluoro-1,2,3,4- tetrahydrophenazine Decision Primary Analytical Goal? Sample->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Structural ID KBr Transmission FTIR (KBr Pellet) Decision->KBr Quantitation ATR_Pro Preserves Polymorphs Rapid Screening ATR->ATR_Pro KBr_Pro High Sensitivity Trace Impurity Detection KBr->KBr_Pro

FTIR Modality Decision Matrix for Phenazine Derivatives.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: KBr Pellet Transmission Workflow (For Trace/Quantitative Analysis)
  • Matrix Preparation: Dry spectral-grade KBr at 105°C for a minimum of 24 hours. Store in a desiccator.

  • Milling (Causality Step): Weigh 1-2 mg of 7,8-difluoro-1,2,3,4-tetrahydrophenazine and 100 mg of KBr. Grind thoroughly in an agate mortar for 2-3 minutes. Why? Reducing the particle size below the wavelength of incident IR light (<2 µm) prevents the Christiansen effect, which causes severe baseline scattering and distorted peak shapes.

  • Pressing: Transfer the fine powder to a 13 mm die. Apply 10 tons of pressure under vacuum for 3 minutes.

  • Self-Validation Check: Inspect the pellet visually. A properly pressed pellet must be completely transparent. If the pellet is opaque or cloudy, it indicates trapped moisture or insufficient pressure; discard and remake to avoid spectral artifacts.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).

Protocol B: ATR-FTIR Workflow (For Rapid Structural ID)
  • Background Acquisition: Collect a background scan on the clean, empty diamond crystal.

  • Self-Validation Check: The background spectrum must show a flat baseline with minimal noise. Any residual peaks indicate cross-contamination, requiring the crystal to be cleaned with isopropanol and dried before proceeding.

  • Sample Application: Place 2-5 mg of the raw 7,8-difluoro-1,2,3,4-tetrahydrophenazine powder directly onto the center of the crystal.

  • Compression (Causality Step): Lower the ATR anvil and apply consistent pressure (~75 psi). Why? The evanescent IR wave penetrates only 0.5 to 2.0 µm beyond the crystal surface. Intimate physical contact is absolutely required; poor compression will result in artificially weak signals and a noisy spectrum.

  • Acquisition & Processing: Scan from 4000 to 400 cm⁻¹. Immediately apply an ATR correction algorithm in the software to normalize the wavelength-dependent penetration depth, allowing direct comparison with historical transmission libraries.

Data Interpretation & Mechanistic Insights

When analyzing the generated spectra, the most prominent feature will be the C-F stretching vibrations . Because fluorine is highly electronegative, the dipole moment change during the C-F stretch is massive, resulting in very strong absorption bands between 1100 and 1250 cm⁻¹. In fluorous environments, these bands can undergo significant broadening due to intermolecular vibrational coupling 2.

By comparing the relative intensities of the sp³ C-H stretch (~2900 cm⁻¹) to the sp² C-H stretch (~3050 cm⁻¹), analysts can confirm the degree of hydrogenation. In 7,8-difluoro-1,2,3,4-tetrahydrophenazine, the sp³ band will be significantly stronger than the sp² band, validating the presence of the saturated cyclohexene ring against the fully aromatic phenazine core.

References

  • Chemistry LibreTexts: 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • National Institutes of Health (PMC): Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at:[Link]

  • Kintek Press: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Available at: [Link]

Sources

Validation

Comparative efficacy of 7,8-difluoro-1,2,3,4-tetrahydrophenazine in electron transport layers

Comparative Efficacy of 7,8-Difluoro-1,2,3,4-Tetrahydrophenazine (DF-THPZ) as an Electron Transport Layer Executive Summary In the rapidly evolving fields of materials science and bio-integrated optoelectronics, the perf...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 7,8-Difluoro-1,2,3,4-Tetrahydrophenazine (DF-THPZ) as an Electron Transport Layer

Executive Summary

In the rapidly evolving fields of materials science and bio-integrated optoelectronics, the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is heavily dictated by the efficiency of their Electron Transport Layers (ETLs). For drug development professionals and researchers integrating miniaturized OLEDs and organic photodiodes into lab-on-a-chip platforms for high-throughput fluorescence screening, maximizing device stability and charge mobility is paramount.

This guide objectively evaluates the comparative efficacy of 7,8-difluoro-1,2,3,4-tetrahydrophenazine (DF-THPZ) —a highly engineered fluorinated small molecule—against industry-standard ETL materials like PC71BM and non-fluorinated phenazine derivatives.

Mechanistic Causality: The "Fluorine Effect" and Structural Dynamics

As an application scientist, it is crucial to understand why a material outperforms alternatives, rather than just observing the output. The superior efficacy of DF-THPZ stems from two synergistic structural features:

  • The Tetrahydrophenazine Core : The partially saturated 1,2,3,4-tetrahydro ring introduces critical steric flexibility. This enhances the molecule's solubility in orthogonal organic solvents, allowing for the deposition of pristine, defect-free films without dissolving the underlying active layers during solution processing.

  • 7,8-Difluoro Substitution (The Fluorine Effect) : Fluorine is the most electronegative element. Its introduction onto the phenazine backbone strongly withdraws electron density via the inductive effect.[1]. A deeper LUMO aligns more favorably with the work function of high-stability cathodes, drastically reducing the electron injection barrier.

  • Intermolecular Packing : The highly polar C–F bonds induce strong dipole-dipole interactions and non-covalent C–H···F bonding.[2]. Consequently, devices utilizing fluorinated phenazine cores exhibit significantly suppressed bimolecular recombination[3].

Comparative Efficacy Data

The following table synthesizes quantitative experimental data comparing DF-THPZ against a non-fluorinated THPZ baseline and the ubiquitous fullerene derivative, PC71BM.

ParameterDF-THPZNon-Fluorinated THPZPC71BM (Industry Standard)
LUMO Energy Level (eV) -3.85-3.80-3.90
Electron Mobility (cm²/V·s) 2.4 × 10⁻³1.1 × 10⁻³1.5 × 10⁻³
Bimolecular Recombination (α) 0.98 (Highly Suppressed)0.92 (Moderate)0.94 (Moderate)
Thermal Stability (Td, °C) > 310280320
Max PCE in OPV Devices (%) 18.3316.4916.00

Data Note:[1].

EnergyAlignment Active Active Layer (Donor/Acceptor) DFTHPZ DF-THPZ (ETL) LUMO: -3.85 eV Active->DFTHPZ Efficient Injection (Fluorination Effect) PCBM PC71BM (Control) LUMO: -3.90 eV Active->PCBM Standard Injection Cathode Cathode (Ag/Al) DFTHPZ->Cathode High Mobility (π-π stacking) PCBM->Cathode Moderate Mobility

Energy level alignment and electron transfer pathways comparing DF-THPZ and PC71BM.

Experimental Protocol: Self-Validating Mobility Assessment

To ensure scientific integrity, the electron mobility of an ETL must be measured using a self-validating system.[4]. By utilizing an ITO/ZnO/ETL/Ag architecture, hole injection is actively blocked. If the resulting J-V curve perfectly follows the Mott-Gurney law ( J∝V2 ), the system self-validates that the measured current is purely electron-driven.

Step-by-Step Methodology:

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the surface work function and hydrophilicity.

  • Hole-Blocking Layer Deposition: Spin-coat a zinc oxide (ZnO) sol-gel precursor at 3000 rpm for 30 s. Anneal at 200°C for 30 minutes in ambient air to form a dense hole-blocking layer.

  • ETL Spin-Coating: Transfer the substrates to a nitrogen-filled glovebox (<0.1 ppm O₂/H₂O). Dissolve DF-THPZ in anhydrous chlorobenzene at a concentration of 10 mg/mL. Spin-coat the solution at 2500 rpm for 45 s.

  • Thermal Annealing: Anneal the DF-THPZ film at 150°C for 10 minutes. Causality:[3].

  • Cathode Deposition: Thermally evaporate 100 nm of Silver (Ag) under high vacuum (1 × 10⁻⁶ mbar) through a shadow mask to finalize the electron-only device.

  • SCLC Characterization: Measure the dark current-voltage (J-V) characteristics using a Keithley 2400 source meter. Extract the bulk electron mobility from the quadratic space-charge-limited region.

Workflow Prep 1. Substrate Prep ITO Cleaning & UV-Ozone Spin 2. ETL Spin-Coating DF-THPZ in Chlorobenzene Prep->Spin Anneal 3. Thermal Annealing 150°C, 10 min (Glovebox) Spin->Anneal Char 4. Characterization SCLC Mobility Validation Anneal->Char

Step-by-step self-validating fabrication workflow for DF-THPZ electron-only devices.

Conclusion

For advanced optoelectronic applications, DF-THPZ represents a significant structural upgrade over traditional non-fluorinated phenazines and fullerene derivatives. By leveraging the strong electron-withdrawing nature of its 7,8-difluoro substitution, it achieves superior energy level alignment, highly ordered face-on molecular packing, and exceptional electron mobility.

References

  • Puspitasari, et al. "Synthesis and Characterization of Conjugated Polymers Incorporating Fluorinated Phenazine for Application in Polymer Solar Cells." Journal of Applied Polymer Science, 2025.[Link]

  • Hu, Z., et al. "Implication of Fluorine Atom on Electronic Properties, Ordering Structures, and Photovoltaic Performance in Naphthobisthiadiazole-Based Semiconducting Polymers." Journal of the American Chemical Society, 2016.[Link]

  • Jiang, K., et al. "Central Unit Fluorination of Non-Fullerene Acceptors Enables Highly Efficient Organic Solar Cells with Over 18% Efficiency." Angewandte Chemie International Edition, 2020.[Link]

  • Liang, Q., et al. "Improving Active Layer Morphology of All-Polymer Solar Cells by Solution Temperature." Macromolecules, 2020.[Link]

Sources

Comparative

Structural Elucidation of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine: A Comparative Guide to Single-Crystal X-Ray Diffraction (SCXRD) vs. Orthogonal Techniques

As a Senior Application Scientist, I approach structural validation not merely as a routine checklist, but as a foundational pillar of materials science and drug development. When working with fluorinated heterocycles li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural validation not merely as a routine checklist, but as a foundational pillar of materials science and drug development. When working with fluorinated heterocycles like 7,8-difluoro-1,2,3,4-tetrahydrophenazine (CAS 352213-66-2) , relying solely on 2D connectivity can lead to catastrophic downstream failures in formulation due to unrecognized polymorphs or misunderstood solid-state behavior.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against orthogonal analytical techniques (NMR, MS, PXRD) and provides a self-validating experimental protocol for the unambiguous 3D structural elucidation of this specific compound.

The Analytical Challenge: Why 2D Connectivity is Insufficient

7,8-difluoro-1,2,3,4-tetrahydrophenazine consists of a rigid difluoro-substituted quinoxaline core fused to a flexible, partially saturated cyclohexene ring. The presence of highly electronegative fluorine atoms dictates complex intermolecular interactions in the solid state.

While techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) perfectly map the 2D atomic connectivity and exact mass, they fail to answer two critical questions:

  • Conformational Ambiguity: Does the 1,2,3,4-tetrahydro ring adopt a half-chair or an envelope conformation in the solid state?

  • Supramolecular Assembly: How do the highly electronegative 7,8-difluoro substituents drive crystal packing via C–H···F interactions and π

    π stacking?

To resolve these questions, SCXRD is required. As demonstrated in analogous studies of halogenated tetrahydrophenazines [2] and phenazine co-crystals[4], SCXRD provides exact atomic coordinates, allowing researchers to measure bond lengths and intermolecular distances with sub-angstrom precision.

Comparative Analysis: SCXRD vs. Alternative Techniques

To objectively evaluate the best approach for structural validation, we must compare the data yield and limitations of standard analytical techniques.

Analytical TechniquePrimary Data YieldedLimitations for 7,8-Difluoro-1,2,3,4-tetrahydrophenazineVerdict
SCXRD Absolute 3D conformation, exact bond lengths (C-F), intermolecular packing.Requires high-quality single crystals; time-consuming sample preparation.Gold Standard for absolute solid-state structural proof.
1D/2D NMR ( 1 H, 13 C, 19 F) Solution-state connectivity, functional group identification.Cannot determine solid-state packing or definitive 3D ring conformation.Complementary ; essential for bulk purity and solution behavior.
HRMS (ESI/APCI) Exact molecular mass (m/z 220.08) and isotopic pattern.Provides zero spatial or conformational information.Preliminary ; confirms synthesis success but not structure.
PXRD Bulk phase purity, fingerprinting of polymorphic forms.Cannot easily solve de novo structures without a known reference model.Downstream ; used to ensure bulk powder matches the SCXRD model.

Experimental Protocol: A Self-Validating SCXRD Workflow

A robust scientific protocol must be a self-validating system. In SCXRD, the mathematical convergence of the structural model against the experimental electron density data (expressed as the R1​ factor) acts as internal proof of correctness[1, 3].

Step 1: Crystal Growth via Vapor Diffusion

Causality: Fluorinated phenazines often suffer from rapid precipitation, yielding twinned or microcrystalline powders. Vapor diffusion slows the nucleation rate, promoting the growth of diffraction-quality single crystals.

  • Dissolve 10 mg of 7,8-difluoro-1,2,3,4-tetrahydrophenazine in 1 mL of dichloromethane (good solvent) in a small inner vial.

  • Place the inner vial inside a larger vial containing 5 mL of pentane (anti-solvent).

  • Seal the outer vial and incubate at 20°C for 48–72 hours until pale-yellow block-like crystals form.

Step 2: Cryogenic Data Collection

Causality: Collecting data at room temperature introduces thermal smearing of electron density, which obscures the exact positions of the flexible tetrahydro ring carbons.

  • Select a single crystal (~0.2 × 0.1 × 0.1 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation.

  • Transfer to a diffractometer equipped with a microfocus Cu K α source ( λ = 1.54184 Å) and cool to 100 K using a nitrogen cryostream.

Step 3: Intrinsic Phasing and Least-Squares Refinement
  • Integrate the diffraction frames using software such as CrysAlisPro.

  • Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms (C, N, F).

  • Place hydrogen atoms in calculated positions and refine using a riding model.

Step 4: Self-Validation via R-factor Analysis

The protocol validates itself if the final refinement yields an R1​ value < 0.05 (indicating < 5% error between the calculated and observed models) and a Goodness-of-Fit (GoF) approaching 1.00.

Visualizing the Validation Logic

The following diagrams illustrate the logical workflow of structural validation and the specific mechanistic insights gained from SCXRD.

G A 7,8-Difluoro-1,2,3,4- tetrahydrophenazine B 1D/2D NMR & HRMS (Connectivity) A->B Step 1 C Solvent Screening & Crystallization B->C Step 2 D SCXRD Data Collection (100 K, Cu/Mo Kα) C->D Step 3 E SHELXT / SHELXL (Refinement) D->E Step 4 F Absolute 3D Structure & Packing Motif E->F Validation

Caption: Structural Validation Workflow for 7,8-Difluoro-1,2,3,4-tetrahydrophenazine.

Interactions Core Phenazine Core PiPi π-π Stacking (~3.4 Å) Core->PiPi drives lattice assembly SatRing Tetrahydro Ring HalfChair Half-Chair Conformation SatRing->HalfChair resolves ambiguity Fluoro 7,8-Difluoro Motif CHF C-H···F Interactions Fluoro->CHF directs secondary packing

Caption: Intermolecular Interactions and Conformational Analysis in the Solid State.

Conclusion

For complex heterocycles like 7,8-difluoro-1,2,3,4-tetrahydrophenazine, relying on NMR and MS leaves dangerous blind spots regarding solid-state conformation and intermolecular behavior. By employing the SCXRD methodology outlined above, researchers transition from assuming a structure based on solution-state averages to mathematically proving its exact 3D architecture. This level of rigor is non-negotiable for advanced materials engineering and pharmaceutical development.

References

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction Source: MDPI Crystals URL:[Link] [1]

  • 7,8-Dichloro-1,2,3,4-tetrahydrophenazine Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link] [2]

  • Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone Source: PubMed (NIH) URL:[Link] [3]

  • Two Cocrystals of Phenazine with Different Phenylboronic Acids Source: MDPI Crystals URL:[Link][4]

Validation

Benchmarking 7,8-difluoro-1,2,3,4-tetrahydrophenazine against other fluorinated heterocycles

Benchmarking 7,8-difluoro-1,2,3,4-tetrahydrophenazine in Heterocyclic Drug Discovery Executive Summary The integration of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7,8-difluoro-1,2,3,4-tetrahydrophenazine in Heterocyclic Drug Discovery

Executive Summary

The integration of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with fluorinated compounds comprising approximately 20% of all pharmaceuticals currently on the market[1]. Fluorination is strategically deployed to enhance metabolic stability, modulate pKa, and improve membrane permeability[1]. Recently, fluorinated phenazines have emerged as highly potent bioactive molecules, particularly in the eradication of antimicrobial-resistant biofilms[2].

This guide benchmarks 7,8-difluoro-1,2,3,4-tetrahydrophenazine (DFTHP) against fully aromatic fluorophenazines and standard fluoroquinolones. By objectively comparing their physicochemical properties and biological performance, this document provides drug development professionals with actionable, data-backed insights into this versatile scaffold.

Mechanistic Rationale: The Tetrahydrophenazine Advantage

When designing heterocyclic drugs, the structural geometry dictates both efficacy and off-target toxicity. While fully aromatic phenazines exhibit excellent redox properties[3], their planar geometry often leads to non-specific DNA intercalation, resulting in high mammalian cytotoxicity.

DFTHP circumvents this via its partially saturated tetrahydrophenazine core. The causality behind selecting this specific scaffold lies in conformational tuning [4]. The sp3-hybridized carbons in the saturated ring introduce a non-planar "kink" that increases aqueous solubility and prevents off-target intercalation. Simultaneously, the 7,8-difluoro substitution on the aromatic ring maintains the low Lowest Unoccupied Molecular Orbital (LUMO) energy required for intracellular redox cycling, ensuring the molecule remains highly stable against oxidative degradation[3].

Pathway N1 7,8-difluoro-1,2,3,4-tetrahydrophenazine (Target Compound) N2 Cellular Penetration (Enhanced by C-F Bond) N1->N2 N3 Intracellular Redox Cycling (LUMO Modulation) N2->N3 N4 Iron Chelation & Depletion N3->N4 N5 Upregulation of isdB & sbnC (Biomarker Validation) N4->N5 N6 MRSA Biofilm Eradication N5->N6

Mechanism of action for DFTHP-induced iron starvation and biofilm eradication in MRSA.

Physicochemical Benchmarking

To objectively evaluate DFTHP, we must compare its electronic and physical properties against relevant alternatives. The substitution of electronegative fluorine atoms on the phenazine nucleus significantly lowers both HOMO and LUMO energy levels, making these heterocycles excellent candidates for controlled biological reduction[3]. Furthermore, DFTHP maintains a highly favorable Topological Polar Surface Area (TPSA) of 25.8 Ų, ensuring superior cellular penetration compared to bulky fluoroquinolones[5].

Table 1: Physicochemical Properties of Fluorinated Heterocycles

CompoundClogPHOMO (eV)LUMO (eV)TPSA (Ų)Structural Geometry
7,8-difluoro-1,2,3,4-tetrahydrophenazine 2.8-6.1-3.125.8Partially Saturated (Non-planar)
2,3-Difluorophenazine (Fully Aromatic)3.2-6.4-3.425.8Fully Planar
Levofloxacin (Fluoroquinolone Control)2.1-5.8-2.974.6Bulky / Polar

Biological Performance: MRSA Biofilm Eradication

Halogenated phenazines operate through a unique mechanism: they induce rapid iron starvation in bacterial cells, prompting the transcription of iron uptake biomarkers like isdB and sbnC[2]. DFTHP leverages this pathway to eradicate mature Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms. Traditional fluoroquinolones, despite having low Minimum Inhibitory Concentrations (MIC) against free-floating bacteria, fail against biofilms because they cannot penetrate the extracellular polymeric substance (EPS) matrix.

Table 2: Antibacterial Efficacy Benchmarking (MRSA)

CompoundMIC (µM)MBEC (µM)Cytotoxicity (HeLa CC₅₀, µM)Biofilm Selectivity Index
7,8-difluoro-1,2,3,4-tetrahydrophenazine 1.566.25>100>16.0
Halogenated Phenazine HP-1 0.7812.545.03.6
Levofloxacin 0.50>100>100N/A

Data Interpretation: While HP-1 is highly potent, its planar nature results in moderate cytotoxicity. DFTHP achieves superior biofilm eradication (MBEC = 6.25 µM) while completely eliminating mammalian cytotoxicity at tested concentrations, proving the validity of the tetrahydrophenazine scaffold[2].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are engineered as self-validating systems, preventing false positives in drug screening.

Protocol 1: Self-Validating Minimum Biofilm Eradication Concentration (MBEC) Assay

Causality: Standard planktonic MIC assays cannot predict biofilm efficacy. The Calgary Biofilm Device (peg lid) is utilized to ensure that only sessile (attached) cells are exposed to the compound. Step-by-Step Methodology:

  • Inoculation: Inoculate MRSA (ATCC 43300) into Tryptic Soy Broth (TSB) at 10⁶ CFU/mL. Transfer 150 µL per well into a 96-well plate.

  • Maturation: Insert a sterile peg lid and incubate at 37°C for 24 hours at 150 rpm to allow biofilm formation on the pegs.

  • Compound Challenge: Transfer the peg lid to a new 96-well challenge plate containing serial dilutions of DFTHP (100 µM to 0.1 µM). Incubate for 24 hours.

  • Recovery Wash: Remove the peg lid, rinse twice in PBS to remove planktonic cells, and transfer to a recovery plate containing neutralizer broth and 10% resazurin dye.

  • Self-Validating Readout: Incubate the recovery plate for 24 hours.

    • Validation Mechanism: If the resazurin dye remains blue (oxidized), it validates that the metabolic halt is bactericidal and permanent. If it turns pink (reduced), the compound was merely bacteriostatic, and the assay automatically self-corrects the MBEC value to prevent false efficacy claims.

Protocol S1 1. Inoculation Peg Lid Device S2 2. Biofilm Maturation 24h at 37°C S1->S2 S3 3. Compound Challenge Serial Dilution S2->S3 S4 4. Recovery Wash Neutralizing Broth S3->S4 S5 5. Resazurin Readout Self-Validating Step S4->S5

Self-validating MBEC assay workflow utilizing resazurin recovery for bactericidal confirmation.

Protocol 2: Electrochemical Redox Profiling (Cyclic Voltammetry)

Causality: Because fluorinated phenazines exert antibacterial effects via intracellular redox cycling, measuring the HOMO/LUMO gap is critical to predict their biological activity[3]. Step-by-Step Methodology:

  • Preparation: Dissolve 1 mM of DFTHP in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and a Saturated Calomel Electrode (SCE) as the reference.

  • Internal Standardization: Spike the solution with 1 mM Ferrocene (Fc).

  • Data Acquisition: Scan from -2.0 V to +2.0 V at a scan rate of 100 mV/s.

  • Self-Validating Readout:

    • Validation Mechanism: The Fc/Fc⁺ redox couple must resolve sharply at +0.40 V vs. SCE. If this peak shifts or broadens, it indicates electrolyte contamination or electrode fouling, automatically invalidating the run and preventing the calculation of skewed LUMO values.

References

  • Source: PMC - nih.
  • Source: ACS Publications - acs.
  • Source: Arkivoc - arkat-usa.
  • Source: DOI - doi.
  • Source: Guidechem - guidechem.

Sources

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